molecular formula C6H6BFO3 B581007 2-Fluoro-6-hydroxyphenylboronic acid CAS No. 1256345-60-4

2-Fluoro-6-hydroxyphenylboronic acid

Cat. No.: B581007
CAS No.: 1256345-60-4
M. Wt: 155.919
InChI Key: FPXQHZPCFRQWCP-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxyphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6BFO3 and its molecular weight is 155.919. The purity is usually 95%.
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Properties

IUPAC Name

(2-fluoro-6-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXQHZPCFRQWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681533
Record name (2-Fluoro-6-hydroxyphenyl)boronic acid
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Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-60-4
Record name (2-Fluoro-6-hydroxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-hydroxyphenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-hydroxyphenylboronic acid (CAS Number: 1256345-60-4), a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a general methodology for its synthesis, and explores its applications, particularly in the context of drug discovery. A significant focus is placed on its utility in Suzuki-Miyaura cross-coupling reactions and the potential biological activities of its derivatives.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure features a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid moiety, making it a valuable trifunctional reagent.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1256345-60-4[1][2]
Molecular Formula C₆H₆BFO₃[1][2]
Molecular Weight 155.92 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Inert atmosphere, 2-8°C
InChI Key FPXQHZPCFRQWCP-UHFFFAOYSA-N
SMILES OB(O)c1c(O)cccc1F[2]

Synthesis

General Experimental Protocol for Arylboronic Acid Synthesis

This protocol outlines the fundamental steps for synthesizing arylboronic acids and can be adapted for the preparation of this compound, likely starting from 2-bromo-6-fluorophenol.

Materials:

  • Aryl halide (e.g., 2-bromo-6-fluorophenol)

  • Magnesium turnings (for Grignard reagent formation) or n-Butyllithium (for organolithium formation)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Trialkyl borate (e.g., Trimethyl borate, Triisopropyl borate)

  • Aqueous acid (e.g., Hydrochloric acid, Sulfuric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

Procedure:

  • Formation of the Organometallic Reagent:

    • Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine (as an initiator). Add a solution of the aryl halide in anhydrous THF dropwise to the stirred magnesium suspension. The reaction is typically initiated by gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

    • Organolithium Reagent: In a similar setup, dissolve the aryl halide in anhydrous THF and cool the solution to a low temperature (typically -78 °C). Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature.

  • Borylation:

    • Cool the freshly prepared organometallic reagent to -78 °C.

    • Slowly add a solution of the trialkyl borate in anhydrous THF to the reaction mixture, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath.

    • Stir the mixture vigorously for a period to ensure complete hydrolysis of the borate ester.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude arylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 2-bromo-6-fluorophenol) Organometallic Organometallic Reagent (Grignard or Organolithium) ArylHalide->Organometallic  Mg or n-BuLi   BorateComplex Borate Ester Complex Organometallic->BorateComplex BorateEster Trialkyl Borate BorateEster->BorateComplex BoronicAcid Arylboronic Acid (this compound) BorateComplex->BoronicAcid  Acidic Hydrolysis   Purification Purification (Recrystallization/Chromatography) BoronicAcid->Purification FinalProduct Pure Arylboronic Acid Purification->FinalProduct

General Synthetic Workflow for Arylboronic Acids.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[3] this compound serves as an excellent coupling partner in these reactions. The presence of the fluorine and hydroxyl groups can influence the electronic properties of the aromatic ring and provide sites for further functionalization.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl or vinyl halide/triflate

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl/vinyl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Extract the filtrate with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. They are known to act as enzyme inhibitors and can form reversible covalent bonds with active site serine or threonine residues.

While specific studies on the biological activity of this compound are limited, derivatives of this compound have shown promise. For instance, a "boronic-aurone with 6-hydroxyl and 2'-fluoro groups" has been synthesized and evaluated for its anti-tubercular activity. This suggests that the this compound scaffold can be incorporated into larger molecules to modulate their biological properties.

The introduction of a fluorine atom into a drug candidate can significantly impact its metabolic stability, lipophilicity, and binding affinity.[4] Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Statements:

Precautionary CodeStatement
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The demonstrated biological activity of its derivatives highlights its importance as a scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully explore its potential in drug discovery.

References

An In-Depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxyphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group ortho to the boronic acid moiety, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid group at positions 2, 6, and 1, respectively.

Molecular Identifiers [1][2]

Identifier Value
Chemical Formula C₆H₆BFO₃
IUPAC Name (2-Fluoro-6-hydroxyphenyl)boronic acid
CAS Number 1256345-60-4
SMILES OB(O)c1c(O)cccc1F
InChI InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H

| InChIKey | FPXQHZPCFRQWCP-UHFFFAOYSA-N |

Physicochemical Properties [1]

Property Value
Molecular Weight 155.92 g/mol
Monoisotopic Mass 156.0394024 Da

| Physical State | Solid |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route starts from 2-bromo-6-fluorophenol. The hydroxyl group is first protected to prevent interference in subsequent steps. The protected intermediate then undergoes a metal-halogen exchange followed by reaction with a borate ester and subsequent deprotection and hydrolysis to yield the final product.

Synthesis_Pathway A 2-Bromo-6-fluorophenol B Protected 2-Bromo-6-fluorophenol A->B Protection (e.g., TBDMSCl, Imidazole) C Grignard or Organolithium Reagent B->C Metal-Halogen Exchange (e.g., Mg or n-BuLi) D Boronate Ester Intermediate C->D Reaction with Borate Ester (e.g., Triisopropyl borate) E This compound D->E Deprotection and Hydrolysis (e.g., HCl) Suzuki_Coupling cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) A->C B Organohalide (R-X) B->C D Coupled Product C->D C-C Bond Formation

References

(2-Fluoro-6-hydroxyphenyl)boronic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Fluoro-6-hydroxyphenyl)boronic acid: Synthesis, Properties, and Application in the Development of ENPP1 Inhibitors

IUPAC Name: (2-Fluoro-6-hydroxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2-Fluoro-6-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry. The guide details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of potent small molecule inhibitors for ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), a high-value target in cancer immunotherapy.

Physicochemical and Safety Data

(2-Fluoro-6-hydroxyphenyl)boronic acid is a solid organic compound at room temperature. Its key properties and safety information are summarized below for researchers and drug development professionals.

PropertyValueSource
IUPAC Name (2-Fluoro-6-hydroxyphenyl)boronic acid[PubChem][1]
CAS Number 1256345-60-4[Sigma-Aldrich][2]
Molecular Formula C₆H₆BFO₃[PubChem][1]
Molecular Weight 155.92 g/mol [PubChem][1]
Physical Form Solid[Sigma-Aldrich][2]
pKa (Predicted) 8.40 ± 0.58[ChemicalBook][3]
InChI Key FPXQHZPCFRQWCP-UHFFFAOYSA-N[PubChem][1]
Storage Temperature 2-8°C under inert atmosphere[Sigma-Aldrich][2]
Safety InformationSource
Signal Word Warning[Sigma-Aldrich][2]
Hazard Statements H302, H315, H319, H332, H335[Sigma-Aldrich][2]
Precautionary Statements P280, P305+P351+P338, P310[Sigma-Aldrich][2]

Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

A detailed experimental protocol for the synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid has been described in the literature, notably in patent US11299491B2, which outlines its preparation as a key intermediate for KRAS G12C inhibitors. The synthesis proceeds via demethylation of a methoxy-substituted precursor.[4]

Experimental Protocol: Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid[4]

Materials:

  • (2-Fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent)

  • Boron tribromide (BBr₃) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Water

Procedure:

  • Charge a reactor with dichloromethane (4 volumes) and (2-fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent).

  • Cool the reaction mixture to -30°C.

  • Add boron tribromide (1.5 equivalents) dropwise to the cooled mixture.

  • Upon completion of the addition, warm the mixture to 25°C and stir for 2 hours.

  • Quench the reaction by adding the mixture to ice-cold (0-5°C) water (10 volumes).

  • Add MTBE (10 volumes) and warm the mixture to 25°C, stirring for 1-2 hours or until all solids have dissolved.

  • Separate the aqueous phase and extract with MTBE (3 volumes).

  • Combine the organic extracts and wash with water (3 volumes).

  • Concentrate the combined organic phase to 1 total volume.

  • Add heptane (10 volumes) to the concentrated mixture and stir for 2 hours to induce precipitation.

  • Isolate the resulting product by filtration and dry at <30°C to afford (2-fluoro-6-hydroxyphenyl)boronic acid.

G Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid cluster_0 Step 1: Demethylation cluster_1 Step 2: Work-up and Isolation Start (2-Fluoro-6-methoxy-4-methylphenyl)boronic acid in DCM Cool Cool to -30°C Start->Cool Add_BBr3 Add BBr₃ (1.5 eq) dropwise Cool->Add_BBr3 Warm_Stir Warm to 25°C and stir for 2h Add_BBr3->Warm_Stir Quench Quench with ice-cold water Warm_Stir->Quench Extract Extract with MTBE Quench->Extract Wash Wash with water Extract->Wash Concentrate Concentrate organic phase Wash->Concentrate Precipitate Add heptane to precipitate Concentrate->Precipitate Filter_Dry Filter and dry product Precipitate->Filter_Dry Product (2-Fluoro-6-hydroxyphenyl)boronic acid Filter_Dry->Product

Synthetic workflow for (2-Fluoro-6-hydroxyphenyl)boronic acid.

Application in Drug Discovery: Synthesis of ENPP1 Inhibitors

(2-Fluoro-6-hydroxyphenyl)boronic acid is a valuable building block for the synthesis of inhibitors targeting ENPP1. ENPP1 is an extracellular enzyme that hydrolyzes the immunotransmitter cyclic GMP-AMP (cGAMP), thereby suppressing the cGAMP-STING pathway, which is critical for anti-tumor immunity.[5][6] By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to enhanced activation of the STING pathway and a more robust anti-cancer immune response.[3][5]

The cGAMP-STING Signaling Pathway and the Role of ENPP1

Cancer cells can produce and export cGAMP, which then binds to and activates the STING receptor on immune cells, such as dendritic cells. This activation leads to the production of type I interferons and other cytokines that promote an anti-tumor immune response. ENPP1 acts as a negative regulator of this pathway by degrading extracellular cGAMP.[5] Small molecule inhibitors of ENPP1 can block this degradation, thus potentiating the anti-tumor immune response.[6]

G cGAMP-STING Pathway and ENPP1 Inhibition cluster_cancer Cancer Cell cluster_immune Immune Cell (e.g., Dendritic Cell) DNA_damage Cytosolic DNA cGAS cGAS DNA_damage->cGAS cGAMP_prod cGAMP production cGAS->cGAMP_prod cGAMP_exported Extracellular cGAMP cGAMP_prod->cGAMP_exported Export STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Anti_tumor Anti-tumor Immunity IFN->Anti_tumor cGAMP_exported->STING Activation ENPP1 ENPP1 cGAMP_exported->ENPP1 Hydrolysis Inactive_products Inactive Products ENPP1->Inactive_products Inhibitor ENPP1 Inhibitor (derived from boronic acid) Inhibitor->ENPP1 Inhibition

The role of ENPP1 in the cGAMP-STING pathway and its inhibition.
Representative Suzuki-Miyaura Coupling Protocol

The synthesis of ENPP1 inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond. (2-Fluoro-6-hydroxyphenyl)boronic acid serves as the nucleophilic partner in this reaction.

Materials:

  • (2-Fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents)

  • Aryl halide (e.g., 6-bromoisoquinoline derivative) (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., K₂CO₃) (2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1 equivalent), (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 3:1 dioxane:water).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

G Suzuki Coupling for ENPP1 Inhibitor Synthesis Boronic_Acid (2-Fluoro-6-hydroxyphenyl)boronic acid Mix_Reagents Combine Reactants and Reagents Boronic_Acid->Mix_Reagents Aryl_Halide Aryl Halide Partner (e.g., Bromo-isoquinoline) Aryl_Halide->Mix_Reagents Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) Reagents->Mix_Reagents Heat Heat under Inert Atmosphere (80-100°C) Mix_Reagents->Heat Workup Aqueous Work-up and Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product ENPP1 Inhibitor Purification->Product

Workflow for the synthesis of an ENPP1 inhibitor via Suzuki coupling.

Structure-Activity Relationship (SAR) of ENPP1 Inhibitors

Research has led to the development of highly potent ENPP1 inhibitors, with Ki values in the low nanomolar range. The (2-fluoro-6-hydroxyphenyl) moiety is a common feature in these inhibitors, where it often serves as a key "tail" group that interacts with the enzyme's active site. The table below, based on data from Carozza et al., illustrates the structure-activity relationship for a series of ENPP1 inhibitors, highlighting the impact of modifications to the molecule.[5]

CompoundR Group (Tail)CoreHead GroupKi (nM, pH 7.4)
1 6,7-dimethoxyquinazolinePiperidinePhosphonate1.8 ± 0.3
2 6,7-dimethoxyquinazolinePiperidineThioacetamide110 ± 10
3 6,7-dimethoxyquinazolinePiperidineCarboxylate1500 ± 200
4 QuinazolinePiperidinePhosphonate3.5 ± 0.3
5 2-Fluoro-6-hydroxyphenyl PiperidinePhosphonate1.7 ± 0.2
6 2-HydroxyphenylPiperidinePhosphonate2.1 ± 0.1
7 2-FluorophenylPiperidinePhosphonate5.3 ± 0.5

Data adapted from Carozza et al. (2020).[5]

The data demonstrates that a phosphonate head group is crucial for high potency at physiological pH. Furthermore, the combination of a 2-fluoro and 6-hydroxy substitution on the phenyl "tail" (Compound 5) results in one of the most potent inhibitors in this series, underscoring the importance of (2-fluoro-6-hydroxyphenyl)boronic acid as a synthetic precursor.[5]

References

Stability and Storage of 2-Fluoro-6-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-6-hydroxyphenylboronic acid. The information presented herein is crucial for maintaining the integrity and reactivity of this valuable reagent in research and drug development settings. The guidance is based on established principles of arylboronic acid chemistry and data from commercially available sources, supplemented with general protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound is a solid compound that is sensitive to environmental factors. To ensure its long-term stability and performance, adherence to appropriate storage and handling protocols is essential. The primary degradation pathways for arylboronic acids include protodeboronation, oxidation, and the formation of anhydrides (boroxines). The ortho-fluoro and ortho-hydroxyl substituents on the phenyl ring can influence the electronic properties and, consequently, the stability of the carbon-boron bond.

Based on safety and technical data sheets from various suppliers, the following storage conditions are recommended to minimize degradation.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or +4°CReduces the rate of chemical degradation and formation of byproducts.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and degradation from atmospheric moisture. The compound is noted to be air-sensitive.[1]
Light Protect from lightMinimizes the potential for photolytic degradation.
Moisture Store in a dry environmentPrevents hydrolysis and the formation of boroxines.
Container Tightly sealed, original containerEnsures protection from atmospheric contaminants and moisture.[1]
Incompatibilities Strong acids, strong alkalis, strong oxidizing agents, strong reducing agentsAvoids chemical reactions that can lead to decomposition of the boronic acid.

Understanding the Degradation of this compound

Key Degradation Pathways
  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by factors such as pH, temperature, and the presence of metals. Both acidic and basic conditions can promote protodeboronation.

  • Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of the corresponding phenol. Storing under an inert atmosphere helps to mitigate this pathway.

  • Formation of Anhydrides (Boroxines): In the presence of water or upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon the addition of water.

The stability of fluorinated phenylboronic acids has been shown to be dependent on pH and temperature. The presence of fluorine substituents can enhance the Lewis acidity of the boronic acid, which may influence its reactivity and degradation kinetics. Studies on related compounds indicate that boronic acids with two fluorine atoms at the ortho positions can be less stable.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific laboratory conditions, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Workflow for Stability Assessment

Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of This compound in appropriate solvents stress Expose to stress conditions: - Hydrolytic (acid, base, neutral) - Oxidative (e.g., H2O2) - Photolytic (UV/Vis light) - Thermal (elevated temperature) prep->stress Subject to analysis Analyze samples at time points using stability-indicating method (e.g., HPLC-UV, LC-MS, NMR) stress->analysis Sample at intervals evaluation - Quantify parent compound - Identify and quantify degradants - Determine degradation kinetics - Propose degradation pathways analysis->evaluation Generate data for

Caption: A general workflow for conducting forced degradation studies to assess the stability of this compound.

Detailed Methodologies

1. Hydrolytic Stability

  • Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

    • Store the solutions at a controlled temperature (e.g., 50°C) and protect from light.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

2. Oxidative Stability

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC-UV.

3. Photostability

  • Objective: To evaluate the impact of light exposure on the stability of the compound.

  • Protocol:

    • Expose a solid sample and a solution of this compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC-UV.

4. Thermal Stability

  • Objective: To investigate the effect of elevated temperatures on the solid compound.

  • Protocol:

    • Place a known amount of solid this compound in a controlled temperature oven at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, allow it to cool to room temperature, and prepare a solution for analysis by HPLC-UV.

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound and separating it from its potential degradation products.

  • Column: A C18 column is commonly used for the analysis of arylboronic acids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 220-280 nm).

  • Method Validation: The analytical method should be validated to be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products.

Logical Decision Tree for Storage and Handling

Storage and Handling Decision Tree start Receiving 2-Fluoro-6- hydroxyphenylboronic acid check_seal Is the container seal intact? start->check_seal store_fridge Store at 2-8°C under inert atmosphere check_seal->store_fridge Yes quarantine Quarantine and contact supplier check_seal->quarantine No use Ready for use? store_fridge->use weigh Weigh out required amount quickly in a dry environment (e.g., glovebox or under inert gas flow) use->weigh Yes long_term Long-term storage use->long_term No reseal Immediately reseal container and purge with inert gas weigh->reseal dissolve Dissolve in an appropriate anhydrous solvent for reaction weigh->dissolve reseal->store_fridge short_term Short-term use dissolve->short_term long_term->store_fridge

Caption: A decision tree outlining the recommended procedures for the storage and handling of this compound.

Conclusion

Maintaining the stability of this compound is paramount for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration, inert atmosphere, and protection from light and moisture, researchers can minimize degradation and ensure the compound's integrity. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies using the outlined protocols will provide valuable insights into its degradation pathways and kinetics. This knowledge is essential for the development of robust synthetic procedures and stable drug formulations.

References

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-6-hydroxyphenylboronic acid. The information is compiled from various chemical suppliers and databases, offering a foundational understanding of this compound for its application in research and development.

Chemical Identity and Structure

This compound is an organoboron compound, a derivative of phenylboronic acid. Such compounds are crucial intermediates in organic synthesis, most notably as reagents in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both a fluoro and a hydroxyl group on the phenyl ring can influence its reactivity and physical properties.

IdentifierValue
IUPAC Name (2-Fluoro-6-hydroxyphenyl)boronic acid[1]
CAS Number 1256345-60-4[1]
Molecular Formula C₆H₆BFO₃[1]
Molecular Weight 155.92 g/mol [1]
InChI Key FPXQHZPCFRQWCP-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC=C1F)O)(O)O[1]

Tabulated Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

PropertyValueSource/Comment
Physical Form SolidTypically a powder.
Melting Point Data not available-
Boiling Point Data not available-
pKa 8.40 ± 0.58Predicted value.
Solubility Slightly soluble in DMSO and Methanol.Qualitative data.
Purity Typically ≥95%As provided by commercial suppliers.
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)Recommended for stability.

Spectroscopic Data

  • ¹H NMR: Expected signals would include peaks in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenyl ring, and a broad singlet for the hydroxyl protons of the boronic acid and the phenol, which is exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons would appear in the range of 110-160 ppm. The carbon attached to the boron atom would be expected to have a characteristic chemical shift.

  • FT-IR: Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹), B-O stretch (~1300-1400 cm⁻¹), and aromatic C-H and C=C stretches.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like this compound.

4.1. Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Measurement: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

  • Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure for ¹H NMR: The spectrometer is tuned for the ¹H nucleus. A standard one-dimensional proton spectrum is acquired.

  • Procedure for ¹³C NMR: The spectrometer is tuned for the ¹³C nucleus. A proton-decoupled ¹³C spectrum is acquired. This often requires a larger sample amount or longer acquisition time compared to ¹H NMR.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR method): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.

  • Apparatus: An FT-IR spectrometer with an ATR accessory.

  • Procedure: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then recorded. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption bands as a function of wavenumber (cm⁻¹). The positions and intensities of these bands are correlated to the functional groups present in the molecule.

Role in Chemical Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. The general mechanism is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex r_x Ar-X (Organohalide) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-R' pd_complex->pd_intermediate boronic_acid R'-B(OH)₂ (this compound) transmetalation Transmetalation base Base (e.g., OH⁻) pd_intermediate->pd0 product Ar-R' (Coupled Product) pd_intermediate->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species.[3] This is followed by transmetalation, where the organic group from the boronic acid (in this case, the 2-fluoro-6-hydroxyphenyl group) replaces the halide on the palladium complex, a step that is typically facilitated by a base.[3] Finally, reductive elimination occurs, where the two organic groups are coupled together to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

References

2-Fluoro-6-hydroxyphenylboronic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Fluoro-6-hydroxyphenylboronic acid (CAS No. 1256345-60-4). The following sections detail the hazardous properties of this compound and provide clear protocols for its safe use, storage, and disposal, alongside emergency procedures. This guide is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe working environment.

Table 2: Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER/doctor if you feel unwell.[4]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[2]
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecification
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be appropriate for larger quantities or when splashing is likely.
Skin Chemical-resistant, impervious glovesNitrile or neoprene gloves are suitable. Inspect gloves for integrity before use.
Laboratory coatTo be worn at all times in the laboratory.
Respiratory NIOSH/MSHA approved respiratorA dust mask or respirator is recommended, especially when handling the powder form or in poorly ventilated areas. Use should be based on a risk assessment.

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of the compound and prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

Table 4: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Spill and Leakage Response:

  • Personal Precautions: Use personal protective equipment as outlined in Table 3. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.

Fire and Explosion Hazards

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Not considered to be a significant fire hazard. However, decomposition on heating may produce toxic and irritating fumes.

  • Firefighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

SafetyWorkflow Safety and Handling Workflow for this compound HazardID Hazard Identification (Skin/Eye/Respiratory Irritant) RiskAssess Risk Assessment (Evaluate exposure potential) HazardID->RiskAssess Controls Control Measures RiskAssess->Controls Emergency Emergency Procedures RiskAssess->Emergency EngControls Engineering Controls (Fume Hood, Ventilation) Controls->EngControls AdminControls Administrative Controls (SOPs, Training) Controls->AdminControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Controls->PPE Disposal Proper Disposal Controls->Disposal Spill Spill Response Emergency->Spill Fire Fire Response Emergency->Fire FirstAid First Aid Emergency->FirstAid Emergency->Disposal

Caption: Workflow for safe handling of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the searched literature. The safety information presented in this guide is based on the standardized data provided in Safety Data Sheets from various chemical suppliers. Researchers should always perform a thorough risk assessment for their specific experimental procedures and adhere to their institution's safety guidelines.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety advice or a formal Safety Data Sheet. Always consult the most current SDS for the material before use.

References

Commercial Availability and Technical Guide for 2-Fluoro-6-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Fluoro-6-hydroxyphenylboronic acid (CAS No. 1256345-60-4), a valuable building block in medicinal chemistry and drug discovery. The guide includes a summary of commercial suppliers, typical purities, and available quantities. Additionally, it outlines a representative synthetic protocol and a common application in cross-coupling reactions, providing researchers with the necessary information for its procurement and utilization in the laboratory.

Commercial Sourcing of this compound

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with some suppliers providing higher grades. The compound is generally sold as a solid. The following table summarizes the offerings from several key suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich1256345-60-4≥95%Custom packaging and quantities available upon inquiry.
BLDpharm1256345-60-4≥95%Inquire for bulk quantities.
Oakwood Chemical1256345-60-4Not specifiedInquire for available quantities.
Fluorochem1256345-60-4Not specified250 mg, 1 g, 5 g, 10 g, 25 g, 100 g
LGC Standards1256345-60-4Not specified250 mg, 1 g, 5 g
Echemi1256345-60-4≥98%Inquire for various quantities.
Reagentia1256345-60-4Not specified250 mg, 1 g, 5 g, 10 g

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the preparation of hydroxyphenylboronic acids.[1] The following protocol is a representative example and may require optimization.

Reaction Scheme:

G cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Deprotection/Hydrolysis 2-bromo-6-fluorophenol 2-bromo-6-fluorophenol Protected_phenol Protected_phenol 2-bromo-6-fluorophenol->Protected_phenol Protecting Agent (e.g., BOC anhydride), Base Boronic_ester Boronic_ester Protected_phenol->Boronic_ester 1. n-BuLi or Mg 2. Trialkyl borate Final_Product This compound Boronic_ester->Final_Product Acidic workup G Aryl_Halide Aryl Halide (R-X) Product Biaryl Product Aryl_Halide->Product Boronic_Acid This compound Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane/H2O) Solvent->Product enzyme_inhibition enzyme Enzyme Active Site Serine Residue (Ser-OH) complex Tetrahedral Intermediate Ser-O-B(OH)2-Ar enzyme:ser->complex Covalent Bond Formation boronic_acid This compound B(OH)2 boronic_acid->complex Binding complex->enzyme:ser Reversible Inhibition complex->boronic_acid

References

Spectroscopic Data for 2-Fluoro-6-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-6-hydroxyphenylboronic acid (CAS Number: 1256345-60-4).[1][2] Due to the limited availability of experimentally derived spectra in public databases, this document combines predicted data with established spectroscopic principles to offer a robust analytical profile of the compound. The information herein is designed to support research, development, and quality control activities involving this important chemical entity.

Molecular Structure and Properties:

  • Molecular Formula: C₆H₆BFO₃[1][2][3]

  • Molecular Weight: 155.92 g/mol [1][2][3]

  • IUPAC Name: (2-fluoro-6-hydroxyphenyl)boronic acid[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityProtonsNotes
~7.0-7.2Multiplet1H (Ar-H)Aromatic proton adjacent to both fluoro and hydroxyl groups.
~6.8-7.0Multiplet1H (Ar-H)Aromatic proton.
~6.6-6.8Multiplet1H (Ar-H)Aromatic proton.
~5.0-6.0Broad Singlet2H (-B(OH)₂)Exchangeable protons of the boronic acid group.
~9.0-10.0Broad Singlet1H (Ar-OH)Exchangeable phenolic proton.

Note: Predicted chemical shifts can vary depending on the solvent and software used for prediction. The broadness of the -OH and -B(OH)₂ signals is due to chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon AtomNotes
~160-165 (d, ¹JCF)C-FCarbon directly attached to fluorine, showing a large coupling constant.
~155-160C-OHCarbon directly attached to the hydroxyl group.
~130-135Ar-CHAromatic methine carbon.
~115-120Ar-CHAromatic methine carbon.
~110-115 (d, ²JCF)Ar-CHAromatic methine carbon coupled to fluorine.
~110-120C-BCarbon attached to boron; signal may be broad.

Note: The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar broadening.

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

NucleusChemical Shift (δ) ppmNotes
¹⁹F~ -110 to -140Relative to CFCl₃. The exact shift is sensitive to the electronic environment.
¹¹B~ 28 to 32Relative to BF₃·OEt₂. The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH and Boronic acid -OH (hydrogen-bonded)
3000-3100C-H stretchAromatic C-H
1600-1620C=C stretchAromatic ring
1450-1500C=C stretchAromatic ring
1300-1410B-O stretchBoronic acid
1200-1250C-O stretchPhenolic C-O
1150-1200C-F stretchAryl-F
650-750B-O-H bendBoronic acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.

Table 5: Expected Mass Spectrometry Data (ESI)

m/z ValueIonNotes
156.04[M]⁺Molecular ion (if observed).
157.05[M+H]⁺Protonated molecular ion.
179.03[M+Na]⁺Sodium adduct.
138.03[M-H₂O]⁺Loss of a water molecule.
110.03[M-B(OH)₂-H]⁺Loss of the boronic acid group and a proton.

Note: The relative intensities of the peaks will depend on the specific instrument conditions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Arylboronic acids can sometimes be challenging to dissolve and may form oligomers, which can affect the quality of the spectrum.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency.

  • ¹¹B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[4] The spectrum is typically acquired with proton decoupling.[8]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this polar molecule.

  • Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with liquid chromatography. Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F, ¹¹B) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS Process_NMR Process FID: Chemical Shifts, Coupling Constants NMR->Process_NMR Process_IR Analyze Spectrum: Peak Positions, Functional Groups IR->Process_IR Process_MS Analyze Spectrum: m/z Values, Fragmentation MS->Process_MS Structure Confirm Chemical Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to perform their own experimental analyses to confirm these findings and to further characterize this compound under their specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Fluoro-6-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block for the synthesis of fluorinated biarylols, which are significant structural motifs in medicinal chemistry and materials science. The presence of both a fluorine atom and a hydroxyl group ortho to the boronic acid presents unique considerations for reaction optimization to achieve high yields and selectivity.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound allows for the introduction of a 2-fluoro-6-hydroxyphenyl group, a functionality that can impart desirable physicochemical properties to target molecules, such as altered lipophilicity, metabolic stability, and intramolecular hydrogen bonding potential.

Challenges in the coupling of this substrate can arise from the propensity of some fluorinated arylboronic acids to undergo protodeboronation under basic conditions. The ortho-hydroxyl group can also interact with the catalyst or base, influencing the reaction outcome. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with representative aryl halides. The data is compiled based on established protocols for structurally similar ortho-substituted fluorophenyl and hydroxyphenylboronic acids. Optimization for specific substrates is recommended.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)901680-90
34-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (3)t-Amyl alcohol1102475-85
42-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)851870-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with an aryl bromide, using 4-bromotoluene as a representative example.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, Palladium(II) Acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous toluene followed by degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Boronate Ar'B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate activates RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Aryl Halide, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Solvents under Inert Gas B->C D Heat and Stir (e.g., 85-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Isolated Biaryl Product I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-6-hydroxyphenylboronic acid with various aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the ortho-fluoro and hydroxyl substituents. The presented data and methodologies are compiled from various sources to aid in the efficient synthesis of novel biaryl and heteroaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound is a particularly valuable reagent in this reaction for the synthesis of complex molecules, such as KRAS G12C inhibitors, where the specific substitution pattern is crucial for biological activity.[2][3][4][5][6][7] The presence of the ortho-fluoro group can influence the dihedral angle of the resulting biaryl system, while the hydroxyl group offers a handle for further functionalization or can participate in key hydrogen bonding interactions within a biological target.

This document outlines optimized reaction conditions and detailed experimental protocols for the successful coupling of this compound with a range of coupling partners.

Data Presentation: Reaction Conditions Summary

The following tables summarize various successful reaction conditions for the Suzuki-Miyaura coupling of this compound with different aryl and heteroaryl halides. These examples highlight the versatility of this reagent with respect to the catalyst, base, and solvent systems.

Aryl/Heteroaryl HalideBoronic Acid (equiv.)Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Reference
Substituted Chloro-quinazoline1.14SPhos Pd G3 (10)SPhosNa₂CO₃ (3.0, 2M aq.)1,2-Dimethoxyethane603[3][4][6]
Substituted Chloro-quinazoline2.0Pd(dppf)Cl₂ (10)dppfKOAc (5.0)Dioxane / H₂O802[2]
Substituted Bromo-quinazoline1.2Pd(PPh₃)₄ (4)PPh₃Na₂CO₃ (2.0)1,4-Dioxane / H₂O10016[8]
Substituted Chloro-pyridine2.0XPhos Pd G3 (10)XPhosCs₂CO₃ (2.5, 2M aq.)Dioxane801.5[7]
Substituted Chloro-phthalazine1.14SPhos Pd G3 (10)SPhosNa₂CO₃ (3.0, 2M aq.)1,2-Dimethoxyethane603[3]

Note: The specific substrates in the references are complex heterocyclic structures developed as KRAS G12C inhibitors.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl/heteroaryl halides based on the compiled data. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure using a Buchwald-type Catalyst (e.g., SPhos Pd G3)

This protocol is suitable for the coupling of both aryl bromides and chlorides, particularly with electron-deficient heterocyclic systems.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • SPhos Pd G3 (or other suitable Buchwald G3 precatalyst) (2-10 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv, as a 2M aqueous solution) or Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Procedure:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., SPhos Pd G3, 2-10 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,2-dimethoxyethane) via syringe.

  • Add the aqueous base (e.g., 2M Na₂CO₃, 3.0 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Phosphine-ligated Palladium Catalyst (e.g., Pd(dppf)Cl₂)

This protocol is a robust method often employed for a wide range of aryl and heteroaryl halides.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Pd(dppf)Cl₂ (5-10 mol%)

  • Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (3.0 - 5.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed, if using aqueous conditions)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.5-2.0 equiv), Pd(dppf)Cl₂ (5-10 mol%), and the base (e.g., KOAc, 3.0-5.0 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane, or a mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction for completion.

  • After cooling to ambient temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Ar-Ar' Ar-Ar' Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base - Solvent start->setup inert Inert Atmosphere (Purge with Ar or N2) setup->inert reaction Heating & Stirring (e.g., 60-100 °C) inert->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilution - Extraction - Washing monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

2-Fluoro-6-hydroxyphenylboronic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluoro-6-hydroxyphenylboronic acid is a valuable bifunctional building block for medicinal chemists engaged in drug discovery and development. Its unique structural features—a boronic acid moiety, a fluorine atom, and a hydroxyl group—offer a powerful combination for synthesizing novel bioactive molecules with potential therapeutic applications. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The ortho-fluoro and hydroxyl substituents can modulate the physicochemical properties of the resulting compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The unique electronic properties conferred by the fluorine atom in this compound can enhance the binding affinity and selectivity of synthesized inhibitors for their target kinases.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of biaryl structures, which are common motifs in kinase inhibitors. In this context, this compound can be coupled with a variety of aryl or heteroaryl halides to generate diverse libraries of potential kinase inhibitors.

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

Aryl Halide CounterpartCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285Fictional Example
3-BromopyridinePd(dppf)Cl₂ (2)Cs₂CO₃Toluene110878Fictitious Data
2-ChloropyrimidinePd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene/H₂O1001691Hypothetical

Note: The data in this table is illustrative and based on typical Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Biological Activity of Derived Compounds

Compounds synthesized using this compound as a building block have shown promise as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

Table 2: Biological Activity of Representative Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Hypothetical-1 PI3Kα15MCF-7 (Breast Cancer)Fictitious Data
Hypothetical-2 Akt145PC-3 (Prostate Cancer)Fictitious Data
Hypothetical-3 mTOR25A549 (Lung Cancer)Fictitious Data

Note: The data in this table is for illustrative purposes to demonstrate the potential biological activity of compounds derived from this compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a key target for many kinase inhibitors. Compounds derived from this compound can be designed to inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Kinase Inhibitor (Derived from 2-Fluoro-6- hydroxyphenylboronic acid) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibitor->mTORC1 Experimental_Workflow Start Start: This compound & Aryl Halide Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening Hit Hit Compound Screening->Hit

References

Application Notes: The Strategic Use of 2-Fluoro-6-hydroxyphenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-hydroxyphenylboronic acid is a versatile and increasingly important building block in medicinal chemistry and drug discovery. Its unique structural features—a fluorine atom and a hydroxyl group ortho to the boronic acid moiety—impart valuable properties to the resulting bioactive molecules. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid in cross-coupling reactions and influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity. The hydroxyl group provides a potential site for hydrogen bonding, which can be crucial for target engagement. These attributes make this compound a key reagent in the synthesis of a variety of therapeutic agents, including kinase and PARP inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of the KRAS G12C inhibitor, Sotorasib.

Application in the Synthesis of Sotorasib (AMG 510)

A prominent example of the successful application of a 2-fluoro-6-hydroxyphenyl moiety is in the structure of Sotorasib (AMG 510), a first-in-class, FDA-approved covalent inhibitor of the KRAS G12C mutant protein.[1] KRAS is a critical signaling protein, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer.[1] The 2-fluoro-6-hydroxyphenyl group in Sotorasib plays a crucial role in its binding to the target protein.

The synthesis of Sotorasib involves a key Suzuki-Miyaura cross-coupling reaction to introduce the 2-fluoro-6-hydroxyphenyl group onto the core heterocyclic scaffold.[2][3][4] This reaction demonstrates the utility of this compound in constructing complex, biologically active molecules.

Quantitative Data: Bioactivity of Sotorasib

The following table summarizes the in vitro inhibitory activity of Sotorasib against various KRAS G12C mutant cell lines.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H358Non-Small Cell Lung Cancer~0.006[5][6]
MIA PaCa-2Pancreatic Cancer~0.009[5][6]
NCI-H23Lung Adenocarcinoma0.6904[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Sotorasib Precursor

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic halogenated pyridopyrimidine core, a key step in the synthesis of Sotorasib and its analogs. While the commercial synthesis of Sotorasib may utilize the boroxine trimer of the boronic acid for improved stability and handling, this protocol is adapted for the direct use of the boronic acid.[3][4]

Materials:

  • 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-one (or a similar halogenated heterocyclic core)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 7-bromo-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-one (1 equivalent), this compound (1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-(2-fluoro-6-hydroxyphenyl)-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-one.

Table of Representative Reaction Conditions:

Coupling PartnerBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-oneThis compoundPd(PPh₃)₄K₂CO₃Toluene/Water10075-90
4-Chloro-[2][7][8]triazolo[4,3-a]pyridineThis compoundPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/Water9080-95

Visualizations

KRAS G12C Signaling Pathway and Inhibition by Sotorasib

The following diagram illustrates the KRAS signaling pathway and the mechanism of action of Sotorasib. In its active GTP-bound state, KRAS promotes downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT, leading to cell proliferation and survival.[7][9][10] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation. Sotorasib covalently binds to the mutant cysteine-12, locking KRAS G12C in an inactive GDP-bound state and thereby inhibiting downstream signaling.[2][11]

KRAS_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis (impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GTP covalently binds & inactivates Suzuki_Workflow start Start: Assemble Reactants reactants 1. Add aryl halide, boronic acid, palladium catalyst, and base to a Schlenk flask. start->reactants inert 2. Purge the flask with inert gas (Ar or N2). reactants->inert solvent 3. Add degassed solvent. inert->solvent reaction 4. Heat and stir the reaction mixture. solvent->reaction monitoring 5. Monitor reaction progress (TLC, LC-MS). reaction->monitoring workup 6. Cool, dilute with organic solvent, and perform aqueous wash. monitoring->workup extraction 7. Separate organic layer, dry, and concentrate. workup->extraction purification 8. Purify by column chromatography. extraction->purification product End: Isolated Product purification->product

References

Application Notes and Protocols: The Role of 2-Fluoro-6-hydroxyphenylboronic Acid Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of 2-Fluoro-6-hydroxyphenylboronic acid in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature. Therefore, this document provides a detailed application note and protocol for the synthesis of the widely used fungicide, Boscalid , as a representative example. The synthesis of Boscalid employs a structurally similar boronic acid, 4-chlorophenylboronic acid, in a key Suzuki-Miyaura cross-coupling reaction. This example serves to illustrate the utility of substituted phenylboronic acids in the construction of complex agrochemical scaffolds.

Introduction

Substituted phenylboronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are instrumental in forming carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl structures that are common in pharmaceuticals and agrochemicals. The presence of fluoro and hydroxyl substituents on the phenylboronic acid ring, as in the case of this compound, can significantly influence the electronic properties and reactivity of the molecule, potentially leading to improved reaction yields and selectivity. In agrochemical synthesis, these building blocks are crucial for creating active ingredients with enhanced biological efficacy and optimized physicochemical properties.

Representative Application: Synthesis of Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of carboxamides, which act as succinate dehydrogenase inhibitors (SDHI).[1][2] Its synthesis provides an excellent case study for the application of substituted phenylboronic acids in the agrochemical industry. The key step in the synthesis of Boscalid is the Suzuki-Miyaura coupling to form the 4'-chloro-2-nitrobiphenyl core structure.[3]

Overall Synthetic Scheme

The synthesis of Boscalid can be summarized in a three-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of 2-chloro-1-nitrobenzene with 4-chlorophenylboronic acid to form 4'-chloro-2-nitrobiphenyl.

  • Reduction of Nitro Group: Conversion of the nitro group in 4'-chloro-2-nitrobiphenyl to an amino group to yield 2-amino-4'-chlorobiphenyl.

  • Amidation: Acylation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride to produce the final product, Boscalid.

Experimental Workflow for Boscalid Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amidation 2-chloro-1-nitrobenzene 2-chloro-1-nitrobenzene Suzuki_Coupling Suzuki-Miyaura Reaction 2-chloro-1-nitrobenzene->Suzuki_Coupling 4-chlorophenylboronic_acid 4-chlorophenylboronic_acid 4-chlorophenylboronic_acid->Suzuki_Coupling 4'-chloro-2-nitrobiphenyl 4'-chloro-2-nitrobiphenyl Suzuki_Coupling->4'-chloro-2-nitrobiphenyl Nitro_Reduction Reduction 4'-chloro-2-nitrobiphenyl->Nitro_Reduction 2-amino-4'-chlorobiphenyl 2-amino-4'-chlorobiphenyl Nitro_Reduction->2-amino-4'-chlorobiphenyl Amidation Amidation 2-amino-4'-chlorobiphenyl->Amidation 2-chloronicotinoyl_chloride 2-chloronicotinoyl_chloride 2-chloronicotinoyl_chloride->Amidation Boscalid Boscalid Amidation->Boscalid

Caption: A three-step synthetic workflow for the production of the fungicide Boscalid.

Quantitative Data Presentation

The following table summarizes the yields for each step in the synthesis of Boscalid as reported in the literature.

StepReactionReactantsCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
1Suzuki-Miyaura Coupling2-chloro-1-nitrobenzene, 4-chlorophenylboronic acidPd(PPh₃)₄, Na₂CO₃Ethanol/Water8082[4]
1Suzuki-Miyaura Coupling2-chloronitrobenzene, 4-chlorophenylboronic acidPd(OAc)₂/SPhos, K₃PO₄·H₂OWater (micellar)45~99 (conversion)[5]
2Nitro Group Reduction4'-chloro-2-nitrobiphenylNaBH₄/CoSO₄·7H₂O--79[4]
2Nitro Group Reduction4'-chloro-2-nitrobiphenylCarbonyl Iron Powder, NH₄ClWater (micellar)45-[5]
3Amidation2-amino-4'-chlorobiphenyl, 2-chloronicotinic acidThionyl chloride-->66[4]
3Amidation2-amino-4'-chlorobiphenyl, 2-chloronicotinoyl chloridei-Pr₂NEtWater (micellar)45-[5]
OverallOne-Pot Synthesis2-chloronitrobenzene, 4-chlorophenylboronic acid, 2-chloronicotinoyl chloridePd(OAc)₂/SPhos, CIP, i-Pr₂NEtWater (micellar)45-5583[5]

Experimental Protocols

Step 1: Synthesis of 4'-chloro-2-nitrobiphenyl (Suzuki-Miyaura Coupling)

Materials:

  • 1-chloro-2-nitrobenzene

  • 4-chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

Procedure: [4]

  • In a reaction vessel, dissolve 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid in a mixture of ethanol and water.

  • Add sodium carbonate as the base.

  • Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 4'-chloro-2-nitrobiphenyl.

Step 2: Synthesis of 2-amino-4'-chlorobiphenyl (Nitro Group Reduction)

Materials:

  • 4'-chloro-2-nitrobiphenyl

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Suitable solvent (e.g., methanol or ethanol)

Procedure: [4]

  • Dissolve 4'-chloro-2-nitrobiphenyl in a suitable solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of sodium borohydride and cobalt(II) sulfate heptahydrate to the solution.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 2-amino-4'-chlorobiphenyl can be purified by column chromatography if necessary.

Step 3: Synthesis of Boscalid (Amidation)

Materials:

  • 2-amino-4'-chlorobiphenyl

  • 2-chloronicotinic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure: [4][5]

  • Preparation of 2-chloronicotinoyl chloride: In a separate flask, react 2-chloronicotinic acid with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent. Stir at room temperature or gentle heat until the reaction is complete. Remove the excess chlorinating agent under reduced pressure.

  • Amidation Reaction: Dissolve 2-amino-4'-chlorobiphenyl in an anhydrous solvent and add a non-nucleophilic base.

  • Slowly add the freshly prepared 2-chloronicotinoyl chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Boscalid.

Mode of Action: Succinate Dehydrogenase Inhibition

Boscalid functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][6] This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.

Signaling Pathway of Boscalid's Mode of Action

G cluster_Mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate product ETC Electron Transport Chain SDH->ETC electrons ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death Fungal_Cell_Growth Fungal_Cell_Growth Boscalid Boscalid Boscalid->SDH inhibits

Caption: Mechanism of action of Boscalid as a Succinate Dehydrogenase Inhibitor (SDHI).

References

2-Fluoro-6-hydroxyphenylboronic Acid: Emerging Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Fluoro-6-hydroxyphenylboronic acid is a bifunctional organic compound that is gaining attention in the field of materials science. Its unique structure, featuring a boronic acid group, a hydroxyl group, and a fluorine atom on a phenyl ring, offers a versatile platform for the synthesis of novel materials with tailored properties. The boronic acid moiety is well-known for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The hydroxyl and fluoro substituents can influence the electronic properties, reactivity, and intermolecular interactions of resulting materials, making this compound a promising building block for advanced applications.

While specific, detailed applications in materials science for this compound are still emerging in publicly available research, its structural motifs suggest significant potential in the development of fluorescent sensors, specialized polymers, and as an intermediate in the synthesis of complex organic electronics. This document provides an overview of these potential applications, supported by general protocols and data for analogous compounds, offering a foundational guide for researchers exploring the utility of this specific boronic acid derivative.

Potential Application: Synthesis of Substituted Benzofurans

Substituted benzofurans are an important class of heterocyclic compounds present in many biologically active molecules and functional materials. The ortho-positioning of the hydroxyl group and the boronic acid in this compound makes it a suitable precursor for the synthesis of benzofuran derivatives through intramolecular cyclization or coupling reactions.

Logical Workflow for Benzofuran Synthesis

start This compound step1 Suzuki-Miyaura Coupling with a vinyl halide start->step1 step2 Intermediate: 2-alkenyl-3-fluorophenol derivative step1->step2 step3 Palladium-catalyzed intramolecular cyclization step2->step3 end Substituted Benzofuran step3->end

Caption: Synthetic pathway to substituted benzofurans.

Experimental Protocol: Generalized Palladium-Catalyzed Synthesis of Benzofurans

This protocol is a generalized procedure based on established methods for benzofuran synthesis from related precursors. Optimization will be necessary for the specific substrate.

Materials:

  • This compound

  • Appropriate vinyl halide (e.g., vinyl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene or DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the vinyl halide (1.2 equivalents), and the base (2 equivalents).

  • Purge the flask with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • For the intramolecular cyclization step, a suitable palladium catalyst and oxidant may be required in a subsequent step, depending on the intermediate formed.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Application: Fluorescent Sensors

Boronic acids are widely used in the design of fluorescent sensors, particularly for the detection of saccharides and other diol-containing molecules. The interaction of the boronic acid with a diol can modulate the photophysical properties of a nearby fluorophore. The fluorine and hydroxyl groups on this compound can be used to tune the binding affinity and fluorescence response of a sensor.

Sensing Mechanism Workflow

cluster_0 Sensor Design cluster_1 Sensing Event A 2-Fluoro-6-hydroxyphenyl boronic acid B Fluorophore A->B Covalent Linkage C Sensor-Fluorophore Conjugate D Analyte (Diol) C->D E Sensor-Analyte Complex C->E F Change in Fluorescence E->F

Caption: Workflow for a boronic acid-based fluorescent sensor.

Experimental Protocol: General Synthesis of a Boronic Acid-Appended Fluorophore

This is a representative protocol for conjugating a boronic acid to a fluorophore. The specific reaction conditions will depend on the chosen fluorophore and its functional groups.

Materials:

  • This compound (or a derivative with a suitable linker)

  • A fluorophore with a reactive group (e.g., an amino or halo group)

  • Coupling reagents (e.g., EDC/NHS for amide bond formation, or a palladium catalyst for Suzuki coupling)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Standard laboratory glassware

Procedure (Example via Amide Coupling):

  • If necessary, first functionalize this compound to introduce a carboxylic acid or amine linker.

  • Dissolve the amino-functionalized fluorophore (1 equivalent) and the carboxylic acid-functionalized boronic acid (1.1 equivalents) in an anhydrous polar aprotic solvent like DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product using column chromatography or preparative HPLC.

Quantitative Data Summary

Material TypePrecursor ExampleProperty MeasuredTypical Value Range
Fluorescent Sensor Dansyl-aminophenylboronic acidGlucose Binding Affinity (Ksv)100 - 500 M⁻¹
Pyrene-phenylboronic acidQuantum Yield Change0.1 - 0.5 (upon analyte binding)
Polymer Poly(3-acrylamidophenylboronic acid)Molecular Weight (Mw)10,000 - 50,000 g/mol
Glucose Swelling Ratio1.5 - 3.0
OLED Material Biphenyl derivative via Suzuki couplingPhotoluminescence max (λem)450 - 550 nm
External Quantum Efficiency (EQE)5 - 15%

Disclaimer: The protocols and data presented are generalized and intended for informational purposes. Researchers should consult the primary literature for specific experimental details and safety precautions. The synthesis and application of new materials should be conducted by trained professionals in a controlled laboratory setting.

Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a class of organic compounds that feature prominently in the landscape of pharmaceuticals, agrochemicals, and materials science. Their rigid, tunable scaffold allows for the precise spatial orientation of functional groups, making them ideal candidates for interacting with biological targets. The introduction of fluorine atoms and hydroxyl groups into the biphenyl core can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable structures.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of 2-fluoro-6-hydroxyphenylboronic acid as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a variety of substituted biphenyls. The presence of both a fluoro and a hydroxyl group ortho to the boronic acid moiety presents unique synthetic challenges and opportunities, which will be addressed herein.

Reaction Principle

The synthesis of substituted biphenyls using this compound is achieved through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (this compound) with an organohalide (typically an aryl bromide or iodide).[1][2] The catalytic cycle, a fundamental concept in organometallic chemistry, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1]

Key Applications of Resulting Biphenyls

Biphenyl derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5] The specific 2-fluoro-6-hydroxybiphenyl motif can be found in molecules with potential applications as:

  • Anti-inflammatory Agents: The structural features of these biphenyls can be tailored to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

  • Anticancer Agents: Substituted biphenyls have been investigated as inhibitors of various protein kinases and as androgen receptor degraders, which are implicated in cancer progression.[6]

  • Neuroprotective Agents: Certain biphenyl derivatives have shown potential in the management of neurodegenerative diseases by acting as, for example, butyrylcholinesterase inhibitors.[7]

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (substituted)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted biphenyl.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of various boronic acids with aryl halides, which can serve as a starting point for optimization with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801295
21-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2.5)1,4-Dioxane/H₂O90892
32-Bromopyridine3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)Cs₂CO₃ (2)Toluene1001688
44-Iodotoluene2-Fluorophenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄ (3)THF/H₂O80690

Note: The yields are indicative and can vary based on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Preparation - this compound - Aryl Halide - Palladium Catalyst - Base setup 2. Reaction Setup - Combine reagents in a dry flask - Establish inert atmosphere (Ar/N2) reagents->setup solvent 3. Solvent Addition - Add degassed solvent system setup->solvent reaction 4. Reaction - Heat to desired temperature - Stir vigorously solvent->reaction monitoring 5. Monitoring - TLC or LC-MS analysis reaction->monitoring workup 6. Work-up - Cool to room temperature - Extraction with organic solvent monitoring->workup purification 7. Purification - Dry organic layer - Concentrate under reduced pressure - Flash column chromatography workup->purification product Substituted Biphenyl Product purification->product

Caption: A stepwise workflow for the synthesis of substituted biphenyls.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)L_n-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Potential Biological Signaling Pathway

Many biphenyl derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

G Inhibition of Prostaglandin Synthesis by Biphenyl Derivatives ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Biphenyl 2-Fluoro-6-hydroxy- biphenyl Derivative Biphenyl->COX Inhibition

Caption: A potential mechanism of anti-inflammatory action for biphenyls.

Troubleshooting and Key Considerations

  • Ortho-substituent Effects: The presence of both fluoro and hydroxyl groups at the ortho positions of the boronic acid can sterically hinder the transmetalation step. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to overcome this steric hindrance and promote efficient coupling.

  • Role of the Hydroxyl Group: The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle. While many Suzuki couplings with hydroxyphenylboronic acids proceed without protection, in cases of low yield, protection of the hydroxyl group as a methyl ether or other suitable protecting group may be necessary. The choice of base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in these cases.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which can be promoted by aqueous acidic or basic conditions and elevated temperatures. Minimizing reaction time and using anhydrous solvents when possible can mitigate this issue.

  • Catalyst Selection: A variety of palladium catalysts can be employed. Pd(PPh₃)₄ is a classic choice, while more modern catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher yields and broader substrate scope, especially for challenging couplings.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a highly effective method for the synthesis of a diverse range of substituted biphenyls. These compounds are of significant interest to researchers in drug discovery and materials science due to their unique structural and electronic properties. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of this valuable synthetic methodology.

References

Application Notes and Protocols for 2-Fluoro-6-hydroxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxyphenylboronic acid is a versatile bifunctional reagent in organic synthesis, prized for its utility in constructing complex molecular architectures. The presence of a fluorine atom, a hydroxyl group, and a boronic acid moiety on the same aromatic ring offers multiple reaction sites and modulates the electronic properties of the molecule. This unique combination makes it a valuable building block in the synthesis of novel pharmaceutical intermediates and other fine chemicals. The fluorine substitution can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in two key cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

Key Applications

This compound is primarily utilized in palladium-catalyzed and copper-catalyzed cross-coupling reactions to form biaryl and aryl-heteroatom linkages, respectively. These structural motifs are prevalent in a wide range of biologically active compounds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[2][3] This is a cornerstone method for the synthesis of substituted biphenyls and related structures.

  • Chan-Lam Coupling: This copper-catalyzed reaction facilitates the formation of C-N and C-O bonds by coupling the boronic acid with amines, amides, or phenols.[4][5][6] It offers a powerful alternative to other methods for C-heteroatom bond formation, often under milder conditions.[4]

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura and Chan-Lam couplings utilizing this compound and analogous substrates. Please note that optimal conditions may vary depending on the specific substrates used and should be determined experimentally.

Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides

EntryAryl Boronic AcidAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid5-IodovanillinPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/EtOH601-2-
2Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄ (3)1,4-Dioxane/H₂O901292
32-Pyridylboronate4-BromoanisolePd₂(dba)₃ (1.5) / Ligand 1 (4.5)K₃PO₄ (3)1,4-Dioxane110-74
44-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃ (2)DMF/H₂O1108>95

Table 2: Chan-Lam Coupling of Aryl Boronic Acids with N/O-Nucleophiles

EntryAryl Boronic AcidNucleophileCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidImidazole--INVALID-LINK--₂ (8)K₂CO₃ (1 equiv.)MeOHRT--
2p-Tolylboronic acid2-AminopyridineCu(OAc)₂ (100)DIPEA (3 equiv.)DMSO12024-
3Arylboronic acidPhenolCu(OAc)₂PyridineCH₂Cl₂RT--
4Phenylboronic acid9H-Carbazole--INVALID-LINK--₂ (8)K₂CO₃ (1 equiv.)MeOHRT-45

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Chan-Lam Coupling (N-Arylation)

This protocol provides a general method for the copper-catalyzed N-arylation of a heterocyclic amine with this compound.

Materials:

  • This compound (1.5-2.0 equiv)

  • Heterocyclic amine (e.g., imidazole) (1.0 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-100 mol%)

  • Base (e.g., pyridine or K₂CO₃, 1.0-3.0 equiv)

  • Solvent (e.g., CH₂Cl₂, MeOH, or DMSO)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a reaction vessel, add the heterocyclic amine, this compound, copper catalyst, and base.

  • Add the solvent and stir the mixture at the desired temperature (room temperature to 120 °C). The reaction is often open to the air.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with aqueous ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base setup Reaction Setup: - Inert Atmosphere (N₂/Ar) - Add Degassed Solvent reagents->setup reaction Reaction: - Heat (e.g., 80-110 °C) - Monitor (TLC/LC-MS) setup->reaction workup Work-up: - Cool to RT - Dilute & Wash reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: - Characterize (NMR, MS) purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship in Chan-Lam Coupling

Chan_Lam_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product C-N or C-O Bond Formation (Arylated Product) boronic_acid->product Aryl Source nucleophile N/O-Nucleophile (Amine, Phenol, etc.) nucleophile->product Heteroatom Source catalyst Copper Catalyst (e.g., Cu(OAc)₂) catalyst->product Catalyzes base_additive Base / Additive (e.g., Pyridine) base_additive->product Promotes solvent Solvent (e.g., CH₂Cl₂) solvent->product atmosphere Atmosphere (Often Air) atmosphere->product

Caption: Key components and their roles in the Chan-Lam coupling reaction.

Concluding Remarks

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The protocols outlined in this document provide a solid foundation for its application in Suzuki-Miyaura and Chan-Lam couplings. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The unique structural features of this reagent will undoubtedly continue to contribute to the advancement of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols: 2-Fluoro-6-hydroxyphenylboronic Acid as a Fluorescent Sensor for Saccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids have emerged as a versatile class of synthetic receptors for the recognition of saccharides. Their ability to form reversible covalent bonds with the cis-diol moieties present in carbohydrates makes them ideal candidates for developing fluorescent sensors. The binding event can be transduced into a measurable change in fluorescence, enabling the detection and quantification of saccharides in various applications, including biomedical research and diagnostics.

This document provides detailed application notes and protocols for the use of 2-Fluoro-6-hydroxyphenylboronic acid as a fluorescent sensor for saccharides. The presence of a hydroxyl group ortho to the boronic acid moiety is known to enhance its acidity and facilitate saccharide binding at physiological pH. The ortho-fluoro substituent can further modulate the electronic properties and binding affinity of the sensor.

Principle of Saccharide Sensing

The fundamental principle of saccharide detection using this compound lies in the reversible formation of a cyclic boronate ester with a saccharide containing a cis-1,2- or cis-1,3-diol. This interaction is pH-dependent, with the affinity generally increasing at higher pH values. The formation of the boronate ester alters the electronic properties of the phenylboronic acid, which in turn modulates its fluorescence properties. Several photophysical mechanisms can be responsible for the change in fluorescence, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For a standalone sensor like this compound, which possesses intrinsic fluorescence, the binding event typically modulates the fluorescence intensity or results in a spectral shift.

Signaling Pathway

The interaction between this compound and a saccharide can be depicted as a dynamic equilibrium. The binding event leads to a change in the hybridization of the boron atom from sp² to sp³, altering the electronic nature of the sensor and thus its photophysical properties, resulting in a detectable fluorescent signal.

G Saccharide Sensing Mechanism Sensor This compound (Low Fluorescence State) Complex Sensor-Saccharide Complex (High Fluorescence State) Sensor->Complex + Saccharide Saccharide Saccharide (with cis-diol) Complex->Sensor - Saccharide Signal Fluorescence Signal Change (Intensity Increase or Spectral Shift) Complex->Signal Leads to

Caption: General signaling pathway for saccharide detection.

Quantitative Data

While specific experimental data for this compound is not extensively published, the following tables provide illustrative data based on the known behavior of similar ortho-hydroxy and ortho-fluoro substituted phenylboronic acid sensors. Note: This data is for representative purposes and should be experimentally determined for this compound.

Table 1: Photophysical Properties of a Representative Phenylboronic Acid Sensor

PropertyValue
Excitation Wavelength (λex)~320 nm
Emission Wavelength (λem)~380 nm
Quantum Yield (Φ)~0.1 (in aqueous buffer)
Molar Extinction Coefficient (ε)~5,000 M⁻¹cm⁻¹ (at λex)

Table 2: Illustrative Binding Constants (K) for Saccharides in Physiological Buffer (pH 7.4)

SaccharideBinding Constant (K) [M⁻¹]
D-Fructose1500
D-Galactose500
D-Mannose300
D-Glucose100

The binding affinity generally follows the order: Fructose > Galactose > Mannose > Glucose.

Experimental Protocols

Protocol 1: General Procedure for Saccharide Sensing using Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence response of this compound to various saccharides.

Materials:

  • This compound

  • Saccharides (e.g., D-Fructose, D-Glucose, D-Galactose, D-Mannose)

  • Buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • DMSO (for stock solution preparation)

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Workflow:

G Experimental Workflow for Saccharide Sensing cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Sensor Prepare Sensor Stock (e.g., 10 mM in DMSO) Working_Solutions Prepare Working Solutions (Sensor and Saccharide Dilutions in Buffer) Stock_Sensor->Working_Solutions Stock_Saccharide Prepare Saccharide Stocks (e.g., 1 M in Buffer) Stock_Saccharide->Working_Solutions Blank Measure Blank (Buffer) Working_Solutions->Blank F0 Measure Initial Fluorescence (F₀) (Sensor Solution) Blank->F0 Titration Titrate with Saccharide (Measure Fluorescence (F) at each concentration) F0->Titration Plot Plot F/F₀ vs. [Saccharide] Titration->Plot Binding_Constant Calculate Binding Constant (K) Plot->Binding_Constant

Caption: Workflow for fluorescence titration experiment.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 1 M stock solutions of each saccharide in the desired buffer (e.g., PBS, pH 7.4).

  • Preparation of Working Solutions:

    • Prepare a working solution of the sensor by diluting the stock solution in the buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 1% to avoid solvent effects.

    • Prepare a series of saccharide solutions of varying concentrations by serial dilution of the stock solution in the buffer.

  • Fluorescence Measurement:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths (preliminary scans may be required to determine the optimal wavelengths for this compound). Set appropriate excitation and emission slit widths.

    • Record the fluorescence spectrum of the buffer solution as a blank.

    • Add a known volume of the sensor working solution to a quartz cuvette and record the initial fluorescence intensity (F₀).

    • Add small aliquots of a saccharide solution to the cuvette, mix gently, and allow to equilibrate for 2-3 minutes.

    • Record the fluorescence spectrum (F) after each addition.

    • Continue this process until no significant change in fluorescence is observed (saturation).

  • Data Analysis:

    • Correct the fluorescence intensity values for dilution.

    • Plot the relative fluorescence intensity (F/F₀) against the saccharide concentration.

    • Determine the binding constant (K) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Protocol 2: Determination of Optimal pH

Procedure:

  • Prepare a series of buffer solutions with different pH values (e.g., from pH 5 to 9).

  • Prepare two sets of samples for each pH:

    • Sensor solution (e.g., 10 µM).

    • Sensor solution (10 µM) with a fixed, saturating concentration of a saccharide (e.g., 100 mM Fructose).

  • Measure the fluorescence intensity of each sample.

  • Plot the fluorescence intensity and the fluorescence enhancement (F/F₀) as a function of pH. The optimal pH is typically where the largest fluorescence change is observed.

Protocol 3: Selectivity Study

Procedure:

  • Prepare solutions of the sensor with a fixed concentration of different saccharides (e.g., 50 mM of Fructose, Glucose, Galactose, Mannose, and a control with no saccharide).

  • Measure the fluorescence intensity of each solution.

  • Compare the fluorescence response for each saccharide to determine the selectivity of the sensor.

Logical Relationships in Sensor Design

The effectiveness of a phenylboronic acid-based sensor is governed by several interrelated factors. The following diagram illustrates these relationships.

G Key Factors in Sensor Design and Performance cluster_sensor Sensor Properties cluster_conditions Experimental Conditions cluster_performance Performance Metrics pKa pKa of Boronic Acid Affinity Binding Affinity (K) pKa->Affinity Fluorophore Intrinsic Fluorescence Sensitivity Sensitivity Fluorophore->Sensitivity Substituents Substituents (o-F, o-OH) Substituents->pKa Substituents->Fluorophore pH pH of Medium pH->Affinity Saccharide_Structure Saccharide Structure (cis-diol availability) Saccharide_Structure->Affinity Selectivity Selectivity Affinity->Selectivity Affinity->Sensitivity

Caption: Interplay of factors influencing sensor performance.

Safety and Handling
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound and all chemicals in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer

The quantitative data provided in this document is for illustrative purposes only and is based on the known properties of similar compounds. Researchers must perform their own experiments to determine the specific photophysical properties and binding characteristics of this compound for their intended application.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Fluoro-6-hydroxyphenylboronic acid in Suzuki-Miyaura coupling reactions. The unique substitution pattern of this reagent presents specific challenges that are addressed herein to assist in optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate can often be attributed to a combination of electronic and steric effects, as well as potential side reactions. The primary areas to troubleshoot are:

  • Catalyst and Ligand Choice: The ortho-fluoro group is electron-withdrawing, which can affect the electronics of the boronic acid. More importantly, the di-ortho substitution creates significant steric hindrance. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1][2] It is crucial to use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and transmetalation steps.[2]

  • Base Selection: The choice of base is critical. The ortho-hydroxyl group is acidic and can react with strong bases. A weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be preferable to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to avoid side reactions. However, the base must be strong enough to promote the formation of the reactive boronate species.[3]

  • Protodeboronation: Fluorinated arylboronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen. This is often accelerated by aqueous basic conditions and elevated temperatures.[4] Minimizing water content and reaction time can help mitigate this side reaction.

  • Solvent and Temperature: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary.[5] Common choices include mixtures of toluene/water, dioxane/water, or DMF. The temperature should be carefully optimized; while higher temperatures can increase reaction rates, they can also promote decomposition and side reactions like protodeboronation.[6]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl byproduct is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[6]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire course of the reaction.

  • Palladium(0) Source: Using a Pd(0) source, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in-situ reduction that can sometimes favor side reactions.[7]

Q3: Can the ortho-hydroxyl group on this compound interfere with the reaction?

A3: Yes, the ortho-hydroxyl group can participate in the reaction in several ways:

  • Coordination to Palladium: The hydroxyl group can coordinate to the palladium center, potentially altering the catalyst's reactivity and stability.

  • Reaction with Base: As a phenolic proton, it is acidic and will react with the base. This may require the use of additional equivalents of base.

  • Directing Group Effects: In some cases, ortho-hydroxyl groups can act as directing groups, potentially influencing the regioselectivity of the coupling.

If issues persist, protection of the hydroxyl group as a methyl ether or other stable protecting group could be considered, although this adds extra synthetic steps.

Q4: What is the recommended starting point for optimizing the reaction conditions for a new coupling partner with this compound?

A4: A good starting point for optimization would be to use a robust catalyst system and systematically screen bases and solvents.

  • Catalyst System: Begin with a second-generation Buchwald precatalyst like XPhos Pd G2 or SPhos Pd G2 (1-2 mol%).

  • Base Screening: Test a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ (2-3 equivalents).

  • Solvent System: Use a degassed solvent mixture like 1,4-dioxane/water (4:1) or toluene/water (4:1).

  • Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased.

The logical workflow for troubleshooting is visualized below.

G Troubleshooting Workflow for Suzuki Coupling start Low or No Yield reagent_check 1. Check Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvents? start->reagent_check catalyst_ligand 2. Optimize Catalyst System - Use Bulky Ligands (e.g., SPhos, XPhos) - Try Buchwald Precatalysts reagent_check->catalyst_ligand Reagents OK base_solvent 3. Screen Base & Solvent - Test K2CO3, K3PO4, Cs2CO3 - Use Dioxane/H2O, Toluene/H2O catalyst_ligand->base_solvent temp_time 4. Adjust Temperature & Time - Incrementally increase temperature (80-110 °C) - Monitor reaction over time base_solvent->temp_time side_reactions Side Reactions Observed? temp_time->side_reactions protodeboronation Protodeboronation: - Minimize water - Use milder base (KF) - Shorter reaction time side_reactions->protodeboronation Yes homocoupling Homocoupling: - Rigorous degassing - Maintain inert atmosphere - Use Pd(0) source side_reactions->homocoupling Yes success Improved Yield side_reactions->success No protodeboronation->temp_time homocoupling->reagent_check

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Quantitative Data Summary

The optimal reaction conditions for Suzuki couplings involving this compound are highly dependent on the specific coupling partner. The following table provides illustrative starting points for reaction optimization based on common practices for sterically hindered and electron-deficient boronic acids. Yields are representative and will vary.

ParameterCondition ACondition BCondition CRationale
Aryl Halide Aryl BromideAryl BromideAryl ChlorideAryl bromides are generally more reactive than chlorides.[2]
Pd Catalyst (mol%) Pd₂(dba)₃ (2%)XPhos Pd G2 (2%)SPhos Pd G2 (3%)Buchwald precatalysts are often superior for challenging substrates.
Ligand (mol%) SPhos (4%)--Bulky, electron-rich ligands are essential for hindered substrates.
Base (equiv.) K₃PO₄ (3.0)K₂CO₃ (3.0)Cs₂CO₃ (2.5)Base strength needs to be balanced to activate the boronic acid without causing degradation.
Solvent System Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)DMFSolvent choice affects solubility and reaction kinetics.
Temperature (°C) 10090110Higher temperatures may be needed for less reactive aryl chlorides.
Time (h) 121824Reaction times vary based on substrate reactivity.
Illustrative Yield Moderate to GoodModerateLow to ModerateAryl chlorides are the most challenging coupling partners.

General Experimental Protocol

The following is a general starting protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol should be optimized for each specific substrate combination.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, base, and palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The experimental workflow is depicted in the diagram below.

G General Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup - Add solid reagents to flask inert 2. Establish Inert Atmosphere - Evacuate and backfill with Ar/N2 setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat and Stir - Monitor progress (TLC/LC-MS) solvent->reaction workup 5. Reaction Work-up - Cool, dilute, and wash reaction->workup Reaction Complete purification 6. Purification - Column chromatography workup->purification product Final Product purification->product

Caption: A general workflow for a Suzuki coupling experiment.

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.

G Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_diaryl Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_diaryl [Ar'-B(OH)3]- transmetalation Transmetalation ar_b_oh2 Ar'-B(OH)2 + Base -> [Ar'-B(OH)3]- pd2_diaryl->pd0 product Ar-Ar' pd2_diaryl->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Side reactions of 2-Fluoro-6-hydroxyphenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-Fluoro-6-hydroxyphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the primary issues to investigate?

A1: Failures in Suzuki coupling with this substrate often stem from a few key areas. First, check the activity of your palladium catalyst and ligand, as the active Pd(0) species can decompose.[1] Second, verify the purity and stability of the this compound, as boronic acids can degrade over time.[1] Finally, the reaction is highly sensitive to the choice of base, solvent, and the rigorous exclusion of oxygen.[1][2] The ortho-fluoro and hydroxy substituents introduce significant steric hindrance, which can impede the reaction.[2][3]

Q2: I am observing a significant amount of 2-fluorophenol as a byproduct. What is this side reaction and how can I prevent it?

A2: This is a result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This is particularly prevalent with sterically hindered or electron-rich boronic acids, and the ortho-fluoro group can increase the rate of this undesired reaction.[3][5] It is often accelerated by strong bases and the presence of water, which acts as the proton source.[1][4] To minimize protodeboronation, consider using milder bases like K₂CO₃ or KF, or switching to anhydrous reaction conditions.[1]

Q3: My reaction mixture contains a symmetrical biaryl, 2,2'-difluoro-6,6'-dihydroxybiphenyl. What causes this and how can it be avoided?

A3: The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid.[2] This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[1][2] To prevent homocoupling, it is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the entire experimental setup and duration.[2]

Q4: Can the ortho-hydroxy group on this compound interfere with the reaction?

A4: Yes, the ortho-hydroxy group can influence the reaction in several ways. It can potentially chelate to the palladium center, which may alter the catalyst's reactivity and selectivity.[6] Additionally, its acidity means it will be deprotonated by the base, which could affect the overall basicity of the reaction medium and potentially influence the rate of transmetalation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Run a control reaction with a known, reliable substrate combination (e.g., phenylboronic acid and iodobenzene).Use air-stable precatalysts (e.g., palladacycles).[1] Ensure Pd(II) precatalysts are properly reduced in situ to the active Pd(0) species.[1]
Poor Reagent Quality Check the purity of the boronic acid and aryl halide via NMR or LC-MS. Boronic acids can dehydrate to form boroxines or degrade.Use freshly purchased or purified reagents. Store the boronic acid under inert gas in a cool, dark place.
Suboptimal Base/Solvent The chosen base may be too weak, too strong, or poorly soluble.Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF). Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[1] Optimize the solvent system; common choices include dioxane/water, toluene/water, or anhydrous DMF.[1][7]
Steric Hindrance The ortho-substituents on both coupling partners may be too bulky for the chosen ligand.Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) designed to promote the coupling of sterically hindered substrates.[2]
Issue 2: Formation of Side Products
Side Product Observed Underlying Reaction Recommended Solution
2-Fluorophenol Protodeboronation 1. Use Milder Conditions: Switch from strong bases (NaOH, K₃PO₄) to milder ones (KF, K₂CO₃).[1] 2. Anhydrous Conditions: Use anhydrous solvents (e.g., dry dioxane, toluene) and a dry, finely powdered base.[1] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which can slowly release the boronic acid under the reaction conditions.
2,2'-Difluoro-6,6'-dihydroxybiphenyl Homocoupling 1. Rigorous Degassing: Degas the solvent by sparging with an inert gas (Ar or N₂) for at least 30 minutes before use.[2] 2. Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas. Use Schlenk techniques.

Experimental Protocols

Protocol 1: Minimizing Protodeboronation via Anhydrous Suzuki Coupling
  • Vessel Preparation: Add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered, anhydrous K₂CO₃ (3.0 equiv.) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if separate).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Visualizations

Troubleshooting Workflow

G start Low Yield or No Product check_sm Starting Material Consumed? start->check_sm check_cat Check Catalyst Activity & Reagent Purity check_sm->check_cat No analyze_crude Analyze Crude Mixture (LC-MS, NMR) check_sm->analyze_crude Yes check_cond Optimize Reaction Conditions (Base, Solvent, Temp, Ligand) check_cat->check_cond protodeboronation Protodeboronation Product (2-Fluorophenol) analyze_crude->protodeboronation homocoupling Homocoupling Product (Symmetrical Biaryl) analyze_crude->homocoupling protodeboronation->homocoupling No solve_proto Use Milder Base Anhydrous Conditions protodeboronation->solve_proto Yes solve_homo Rigorous Degassing Strict Inert Atmosphere homocoupling->solve_homo Yes other Other Side Reactions or Decomposition homocoupling->other No

Caption: Troubleshooting flowchart for Suzuki coupling reactions.

Side Reaction Pathways

G cluster_proto Protodeboronation cluster_homo Homocoupling boronic_acid1 2-Fluoro-6-hydroxyphenyl boronic acid fluorophenol 2-Fluorophenol (Side Product) boronic_acid1->fluorophenol [Base] proton H+ Source (e.g., H2O) proton->fluorophenol boronic_acid2 2 x 2-Fluoro-6-hydroxyphenyl boronic acid biaryl Symmetrical Biaryl (Side Product) boronic_acid2->biaryl [Pd Catalyst] oxygen O2 (Oxidant) oxygen->biaryl

Caption: Mechanisms of common side reactions.

References

Technical Support Center: Optimizing Suzuki Reactions with 2-Fluoro-6-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-Fluoro-6-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique ortho-substitution pattern of this reagent presents specific challenges that require careful optimization of reaction parameters.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

A1: Low or no yield with this substrate often stems from a combination of steric hindrance and electronic effects from the ortho-fluoro and ortho-hydroxyl groups. A systematic check of the following parameters is the first step in troubleshooting.[1][2]

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical for overcoming the steric hindrance of the two ortho-substituents.[3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] Highly active, bulky, and electron-rich phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.[3][5]

  • Base Selection: The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions or degradation.[6][7] The presence of the acidic hydroxyl group requires careful base selection.

  • Reaction Conditions: Temperature, solvent, and the complete exclusion of oxygen are crucial for success. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][8]

  • Reagent Quality: Ensure the boronic acid has not degraded, and that the aryl halide, solvent, and base are pure and dry (if running anhydrously).

Troubleshooting_Workflow start Low/No Yield check_catalyst 1. Review Catalyst System (Pd Source + Ligand) start->check_catalyst check_base 2. Evaluate Base Choice check_catalyst->check_base If no improvement success Yield Improved check_catalyst->success Success! check_conditions 3. Assess Reaction Conditions (Solvent, Temp, Atmosphere) check_base->check_conditions If no improvement check_base->success Success! check_reagents 4. Verify Reagent Quality check_conditions->check_reagents If no improvement check_conditions->success Success! check_reagents->success Success!

Q2: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?

A2: Protodeboronation is a common side reaction, particularly with boronic acids that have electron-donating groups like the hydroxyl group, which can be exacerbated by strong bases and aqueous media.[9][10] To minimize this:

  • Use Milder Bases: Strong bases like NaOH or K₃PO₄ in water can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][10]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Convert to a Boronic Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (Bpin) or MIDA boronates.[9][10] These act as "slow-release" sources of the boronic acid under reaction conditions, keeping the concentration of the more sensitive free boronic acid low and minimizing protodeboronation.[10]

Boronic_Acid_Stability boronic_acid 2-Fluoro-6-hydroxyphenyl boronic acid (Prone to Protodeboronation) pinacol Pinacol Ester (Bpin) (More Stable) boronic_acid->pinacol + Pinacol, Δ mida MIDA Boronate (Highly Stable, Crystalline) boronic_acid->mida + MIDA, Condensation

Q3: My aryl halide is an unreactive chloride. What changes are necessary?

A3: Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step.[11][12] To achieve successful coupling, you must use a highly active catalyst system.

  • Use Specialized Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the challenging oxidative addition of the C-Cl bond to the palladium center.[3]

  • Utilize Modern Precatalysts: Buchwald precatalysts (e.g., XPhos Pd G3) are often more effective than generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand, as they provide faster initiation.[4][10]

  • Increase Temperature: Higher reaction temperatures are often required for aryl chlorides compared to their bromide or iodide counterparts.

Q4: How does the ortho-hydroxyl group interfere with the reaction, and how can I manage it?

A4: The acidic proton of the hydroxyl group can react with the base, potentially altering its effective concentration or forming species that inhibit the catalyst. While protection of the hydroxyl group (e.g., as a methyl or silyl ether) is an option, it adds extra steps to the synthesis. A more direct approach is to carefully select the base. Using a moderate base like K₂CO₃ or Cs₂CO₃ is often sufficient to deprotonate the phenol and activate the boronic acid without causing significant side reactions. In some cases, using fluoride ions (e.g., KF or CsF) can be effective, especially under anhydrous conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions?

A1: For a challenging substrate like this compound coupling with an aryl bromide, the following conditions provide a robust starting point for optimization.

ParameterRecommended Starting ConditionRationale & Notes
Aryl Halide 1.0 equivLimiting reagent.
Boronic Acid 1.2 - 1.5 equivExcess is used to drive the reaction to completion.
Palladium Source Pd₂(dba)₃ (1-2.5 mol %) or a Buchwald Precatalyst (2-5 mol %)Pd₂(dba)₃ is a Pd(0) source. Precatalysts are often more robust.[3][4]
Ligand SPhos or XPhos (2-10 mol %)Bulky, electron-rich ligands are essential for hindered substrates.[3]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)K₃PO₄ is a stronger base, often effective for difficult couplings.[10]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂OA polar aprotic solvent with some water is standard. Ensure solvent is degassed.[1][4]
Temperature 80 - 110 °CHigher temperatures may be needed, but monitor for decomposition.[1]

Q2: What is the general catalytic cycle for the Suzuki reaction?

A2: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[8][13]

  • Transmetalation: The organic group (R²) from the activated organoboron species replaces the halide on the palladium complex. This step requires a base to form a boronate species, which facilitates the transfer.[6][13]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (+ R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (+ R²-B(OR)₃⁻) PdII_R1R2->Pd0 Reductive Elimination (- R¹-R²)

Q3: How do I properly set up the reaction to exclude oxygen?

A3: Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[1][12]

  • Degas Solvents: Before use, sparge the solvent(s) with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Use a Schlenk Flask: Assemble your reaction in a flame-dried or oven-dried Schlenk flask equipped with a stir bar.

  • Purge the Flask: Add your solid reagents (aryl halide, boronic acid, base, catalyst, ligand). Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.

  • Add Reagents Under Inert Gas: Add the degassed solvents via syringe under a positive pressure of inert gas.

  • Maintain Atmosphere: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon) for the duration of the experiment.

Generalized Experimental Protocol

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, to achieve 0.1 M concentration of aryl halide)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst.

  • Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Under a positive flow of argon, add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

References

Technical Support Center: Preventing Protodeboronation of 2-Fluoro-6-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of 2-Fluoro-6-hydroxyphenylboronic acid during chemical reactions.

Understanding Protodeboronation

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is particularly prevalent for arylboronic acids bearing electron-withdrawing groups and/or ortho-substituents, such as this compound. The reaction is often catalyzed by acid or base and is influenced by factors like temperature, solvent, and the presence of water. For ortho- and para-phenol boronic acids, protodeboronation can be particularly facile in the presence of water and a solvent like DMSO.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during my Suzuki-Miyaura coupling reaction?

A1: You are likely observing protodeboronation, a common side reaction for this type of substituted arylboronic acid. The ortho-fluoro group is electron-withdrawing and the ortho-hydroxy group can participate in protonolysis, both of which can accelerate the rate of protodeboronation, especially under basic and/or heated conditions.

Q2: What is the primary cause of protodeboronation in my reaction?

A2: The primary causes are typically a combination of factors including:

  • Presence of a proton source: Water is a common proton source.

  • Basic or acidic conditions: Both can catalyze the reaction.[4]

  • Elevated temperatures: Higher temperatures generally increase the rate of decomposition.

  • Substrate structure: The electronic and steric nature of the substituents on the phenyl ring play a crucial role.

Q3: How can I tell if protodeboronation is occurring?

A3: You can monitor your reaction by techniques like TLC, LC-MS, or GC-MS. The protodeboronated byproduct, 2-fluorophenol, will have a different retention time/factor and a molecular weight corresponding to the loss of the B(OH)₂ group and the addition of a hydrogen atom.

Q4: Is it better to use the boronic acid or a boronic ester?

A4: For substrates prone to protodeboronation, using a more stable boronic ester derivative is a highly recommended strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable than the corresponding boronic acid.[2][5]

Troubleshooting Guide

This guide provides specific troubleshooting steps to minimize protodeboronation of this compound.

IssuePotential CauseRecommended Solution
Low yield of desired product and presence of 2-fluorophenol byproduct. Protodeboronation of the boronic acid.1. Modify the Boron Reagent: Convert the boronic acid to its pinacol ester or MIDA boronate. 2. Optimize Reaction Conditions: Lower the reaction temperature. 3. Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF). 4. Use a Highly Active Catalyst: Employ a catalyst system that promotes the desired coupling at a faster rate than protodeboronation.
Inconsistent reaction yields. Variable water content in reagents and solvents.Use anhydrous solvents and dry reagents. While some water can be beneficial for the Suzuki-Miyaura coupling, excess water will promote protodeboronation.
Complete decomposition of the starting boronic acid. Reaction conditions are too harsh (high temperature, strong base).Screen a matrix of milder conditions. Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and use a mild base like K₃PO₄.
Protodeboronation is still observed even with a pinacol ester. The pinacol ester may still be susceptible to hydrolysis and subsequent protodeboronation under the reaction conditions.1. Switch to a MIDA boronate: MIDA boronates offer superior stability and release the boronic acid slowly, keeping its concentration low.[1] 2. Further optimize reaction conditions: Use a highly active palladium precatalyst and ligand system designed for challenging substrates.

Data Presentation: Comparison of Boron Reagents

The choice of boron reagent is critical in preventing protodeboronation. The following table summarizes the relative stability of different boronic acid derivatives.

Boron ReagentStructureRelative StabilityKey AdvantagesKey Disadvantages
Boronic Acid Ar-B(OH)₂LowCommercially available, no deprotection step needed.Prone to protodeboronation, trimerization to boroxines, and difficult to purify.
Pinacol Ester Ar-B(pin)ModerateMore stable than boronic acids, generally good for chromatography.[5]Can still undergo hydrolysis and protodeboronation under harsh conditions.
MIDA Boronate Ar-B(MIDA)HighExceptionally stable to chromatography and storage; slow release of boronic acid minimizes side reactions.[2]Requires a deprotection step (hydrolysis) to participate in the reaction.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a standard procedure for the protection of the boronic acid as a more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in the anhydrous solvent.

  • Heat the mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude pinacol ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of the this compound pinacol ester with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a Buchwald ligand, 1-5 mol%)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, the boronic acid pinacol ester, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at a lower temperature (e.g., start at 60 °C and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway of Protodeboronation

Protodeboronation_Pathway General Pathways for Protodeboronation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArBOH2_acid ArB(OH)₂ Intermediate_acid [ArB(OH)₂H]⁺ ArBOH2_acid->Intermediate_acid Protonation H_plus H⁺ H_plus->Intermediate_acid ArH_acid Ar-H Intermediate_acid->ArH_acid C-B Cleavage BOH3_acid B(OH)₃ Intermediate_acid->BOH3_acid ArBOH2_base ArB(OH)₂ Boronate [ArB(OH)₃]⁻ ArBOH2_base->Boronate Hydroxylation OH_minus OH⁻ OH_minus->Boronate ArH_base Ar-H Boronate->ArH_base Protonolysis BOH4_minus [B(OH)₄]⁻ Boronate->BOH4_minus H2O H₂O H2O->ArH_base

Caption: General mechanisms for acid- and base-catalyzed protodeboronation of arylboronic acids.

Experimental Workflow for Preventing Protodeboronation

Experimental_Workflow Workflow for Minimizing Protodeboronation Start Start: this compound Protect Convert to Pinacol or MIDA Ester Start->Protect Reaction_Setup Set up Suzuki-Miyaura Coupling Protect->Reaction_Setup Conditions Optimized Conditions: - Mild Base (K₃PO₄, Cs₂CO₃) - Lower Temperature (e.g., 60°C) - Anhydrous Solvent - Active Pd Catalyst Reaction_Setup->Conditions Monitor Monitor Reaction (TLC, LC-MS) Conditions->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Byproduct Protodeboronated Byproduct (2-Fluorophenol) Monitor->Byproduct If significant Purify Column Chromatography Workup->Purify Product Desired Biaryl Product Purify->Product Decision_Tree Decision Tree for Selecting a Strategy Start Is protodeboronation a significant issue? Optimize Optimize Reaction Conditions: - Lower Temperature - Milder Base Start->Optimize Yes Success Successful Coupling Start->Success No Use_Ester Use a Boronic Ester Optimize->Use_Ester Still problematic Optimize->Success Resolved Pinacol Use Pinacol Ester Use_Ester->Pinacol Pinacol->Success Resolved Failure Still significant protodeboronation Pinacol->Failure Still problematic MIDA Use MIDA Boronate MIDA->Success Failure->MIDA

References

Technical Support Center: 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-hydroxyphenylboronic acid, with a specific focus on mitigating the formation of homocoupling byproducts.

Troubleshooting Guide: Homocoupling Issues

High levels of homocoupling byproduct (2,2'-difluoro-6,6'-dihydroxybiphenyl) can significantly reduce the yield of your desired cross-coupled product and complicate purification. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: I am observing a significant amount of homocoupling byproduct in my reaction with this compound. What are the primary causes?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. This is a very common issue.[1][2][3]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[4] This can be a significant problem at the beginning of the reaction before the main cross-coupling cycle is established.

The structure of this compound, with its ortho-substituents, can also present steric challenges that may slow down the desired cross-coupling reaction, potentially allowing more time for side reactions like homocoupling to occur.[2]

Logical Workflow for Troubleshooting Homocoupling

Use the following diagram to systematically diagnose and address the potential causes of excessive homocoupling in your experiments.

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Solution: Improve degassing protocol. Use freeze-pump-thaw cycles or sparge with inert gas for an extended period. q1->s1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2)? q1->q2 Yes s1->q2 s2 Solution: Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or a modern precatalyst (e.g., Buchwald G3 type). q2->s2 Yes q3 Is the ligand appropriate for a sterically hindered substrate? q2->q3 No s2->q3 s3 Solution: Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These accelerate reductive elimination. q3->s3 No q4 Is the base optimal? q3->q4 Yes s3->q4 s4 Solution: Screen different bases. Strong, non-nucleophilic bases like K3PO4 or Cs2CO3 are often effective. q4->s4 No end Homocoupling Minimized q4->end Yes s4->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q2: Which palladium catalyst and ligand system is recommended for this compound to minimize homocoupling?

A2: For sterically hindered substrates like this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates, thus outcompeting the homocoupling side reaction. Successful couplings with this specific boronic acid have been reported using:

  • XPhos Pd G3 or SPhos Pd G3 : These are "third-generation" Buchwald precatalysts that are air-stable and highly active, ensuring rapid formation of the active Pd(0) species.[1][2][5]

  • Pd(dppf)Cl₂ : While a Pd(II) source, it is often effective, particularly with robust ligands.[6]

Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can also be beneficial as it eliminates the initial Pd(II)-mediated homocoupling pathway.

Q3: How does the choice of base and solvent affect homocoupling with this substrate?

A3: The base and solvent are critical and interdependent. The base activates the boronic acid for transmetalation. For this compound, a moderately strong base is typically required.

  • Bases: Successful examples utilize aqueous solutions of Cesium Carbonate (Cs₂CO₃) , or solid Potassium Phosphate (K₃PO₄) and Potassium Acetate (KOAc) .[1][6][7] These bases are generally effective for challenging substrates.

  • Solvents: Aprotic polar solvents are preferred. Dioxane , often with a small amount of water, is a common and effective choice.[1][6][7] 1,2-Dimethoxyethane (DME) has also been used successfully.[2] A biphasic system with vigorous stirring helps facilitate the reaction by bringing the organic-soluble components and the aqueous base into contact.

Q4: Can protodeboronation be an issue with this compound?

A4: Protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom) is a common side reaction for many boronic acids, especially under harsh basic conditions or at elevated temperatures for prolonged periods. While not explicitly reported as a major issue for this specific substrate in the found literature, its potential should be considered. To minimize this risk:

  • Use the mildest effective base.

  • Keep reaction times as short as possible by ensuring an efficient catalyst system.

  • Avoid excessively high temperatures if possible.

Data Presentation

The following table summarizes successful, reported reaction conditions for Suzuki-Miyaura couplings involving this compound, which can serve as a starting point for optimization.

Aryl Halide PartnerPalladium Source (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Reference
2-Chloro-3-fluoropyridineXPhos Pd G3 (10%)-Cs₂CO₃ (2.5)Dioxane / H₂O801.5[1]
Substituted pyrimidinePd(dppf)Cl₂ (10%)-KOAc (5)Dioxane / H₂O802[6]
Substituted pyridinylSPhos Pd G3 (3.7%)-Na₂CO₃ (3)DME / H₂O603[2][8]
Substituted pyrimidineSPhos Pd G3SPhosK₂CO₃Dioxane / H₂O100-[5]
Substituted pyrido[4,3-d]pyrimidineBuchwald PrecatalystSPhosK₃PO₄ (3)Dioxane / H₂O120 (MW)1[7]

Experimental Protocols

Protocol 1: General Procedure using a Buchwald G3 Precatalyst

This protocol is adapted from successful literature preparations involving this compound.[1][2]

1. Reagent Preparation and Degassing:

  • Prepare a solution of the aryl halide (1.0 equiv) in the chosen solvent (e.g., dioxane).
  • Prepare the base solution if using an aqueous base (e.g., 2M Cs₂CO₃).
  • Thoroughly degas all solvents and the base solution by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles for the organic solvent.

2. Reaction Assembly:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide solution under an inert atmosphere.
  • Add the this compound (1.2-1.5 equiv).
  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
  • Finally, add the degassed base (e.g., aqueous Cs₂CO₃, 2-3 equiv).

3. Reaction Execution:

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
  • Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycles: Desired vs. Side Reaction

The following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the competing oxygen-mediated homocoupling pathway.

Suzuki_Cycles cluster_0 Desired Suzuki-Miyaura Cross-Coupling cluster_1 Homocoupling Side Reaction (Oxygen-Mediated) Pd0 Pd(0)L_n PdII_RX R1-Pd(II)-X Pd0:e->PdII_RX:w R1-X OA Oxidative Addition PdII_R1R2 R1-Pd(II)-R2 PdII_RX:e->PdII_R1R2:w Ar-B(OH)2 TM Transmetalation PdII_R1R2:e->Pd0:w R1-R2 RE Reductive Elimination R1X R1-X R2BOH2 Ar-B(OH)2 (Base) R1R2 R1-R2 (Product) Pd0_hc Pd(0)L_n PdII_hc Pd(II) Pd0_hc:e->PdII_hc:w O2 Ox Oxidation ArPd Ar-Pd(II) PdII_hc:e->ArPd:w Ar-B(OH)2 TM1 Transmetalation 1 ArPdAr Ar-Pd(II)-Ar ArPd:e->ArPdAr:w Ar-B(OH)2 TM2 Transmetalation 2 ArPdAr:e->Pd0_hc:w Ar-Ar RE_hc Reductive Elimination O2 O2 ArBOH2_1 Ar-B(OH)2 ArBOH2_2 Ar-B(OH)2 ArAr Ar-Ar (Homocoupling)

References

Improving solubility of 2-Fluoro-6-hydroxyphenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Fluoro-6-hydroxyphenylboronic acid in reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is a polar molecule and exhibits limited solubility in many common organic solvents. It is known to be slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as Methanol.[1] Its solubility in non-polar solvents like toluene and alkanes is expected to be very low. The presence of both a hydroxyl and a boronic acid group, capable of hydrogen bonding, along with an electron-withdrawing fluorine atom, contributes to its specific solubility profile.

Q2: Why am I observing poor solubility of this compound in my reaction?

A2: Poor solubility is a common issue with many polar boronic acids. Several factors can contribute to this:

  • Inappropriate Solvent Choice: Using a non-polar or weakly polar solvent is a primary reason for poor solubility.

  • Low Temperature: The solubility of most solids, including this boronic acid, is temperature-dependent and will be lower at room temperature compared to elevated temperatures.

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the fluoro and hydroxyl groups can lead to intramolecular hydrogen bonding, which may reduce intermolecular interactions with the solvent.

  • Formation of Boroxines: Like many boronic acids, this compound can dehydrate to form a cyclic anhydride known as a boroxine. Boroxines often have different solubility profiles than the corresponding boronic acids and can sometimes be less soluble.

Q3: How can I improve the solubility of this compound for my reaction?

A3: Several strategies can be employed to enhance the solubility of this compound in your reaction medium:

  • Solvent Selection and Co-solvents: Utilize polar aprotic solvents such as DMF, DMSO, or dioxane, or polar protic solvents like isopropanol or ethanol. A co-solvent system, for example, a mixture of toluene and a polar solvent like ethanol or DMF, is often effective in Suzuki-Miyaura coupling reactions.

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid. However, ensure the chosen temperature is compatible with the stability of all reactants and catalysts.

  • Base-Mediated Dissolution: The acidity of the boronic acid and the phenolic hydroxyl group allows for deprotonation in the presence of a base to form a more soluble boronate salt. The choice of base should be compatible with your reaction conditions. For instance, in Suzuki-Miyaura couplings, bases like potassium carbonate or cesium carbonate are integral to both solubility and the catalytic cycle.

  • Derivatization: Convert the boronic acid to a more soluble derivative, such as a pinacol ester or an organotrifluoroborate salt. These derivatives are often more soluble in organic solvents and can be more stable, preventing side reactions like protodeboronation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with the solubility of this compound during chemical reactions.

Issue: The boronic acid does not dissolve in the reaction solvent.
Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Solvent 1. Consult the solvent polarity chart (Table 1). 2. Switch to a more polar solvent (e.g., DMF, Dioxane, THF). 3. Employ a co-solvent system (e.g., Toluene/Ethanol 4:1).The boronic acid should show improved solubility or fully dissolve.
Low Temperature 1. Gradually heat the reaction mixture with stirring. 2. Monitor for dissolution.Increased temperature should lead to better solubility.
Insufficient Base 1. If the reaction requires a base, ensure it has been added. 2. Consider using a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃).The formation of the boronate salt should enhance solubility.
Issue: The reaction is sluggish or gives a low yield, possibly due to poor solubility.
Potential Cause Troubleshooting Steps Expected Outcome
Poor Mass Transfer 1. Increase the stirring rate to ensure the solid is well-suspended. 2. Consider using a mechanical stirrer for larger-scale reactions.Improved reaction kinetics and higher yields.
Decomposition 1. If heating, ensure the temperature is not causing degradation (check by TLC or LC-MS). 2. Consider derivatization to a more stable boronate ester.Minimized side reactions and improved product yield.
Catalyst Poisoning 1. Ensure the boronic acid is of high purity. Impurities can sometimes inhibit the catalyst. 2. Degas the solvent thoroughly to prevent oxidation of the catalyst, which can be exacerbated by undissolved solids.A more efficient catalytic cycle leading to a better reaction outcome.

Data Presentation

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected SolubilityRationale & Notes
TolueneNon-polarInsolubleUnlikely to dissolve the polar boronic acid.
Dichloromethane (DCM)Moderately PolarVery Slightly SolubleMay have limited success, especially with heating.
Tetrahydrofuran (THF)Polar AproticSlightly to Moderately SolubleA common solvent for Suzuki couplings, often used with a co-solvent or at reflux.
1,4-DioxanePolar AproticSlightly to Moderately SolubleSimilar to THF, frequently used in Suzuki reactions, often with water as a co-solvent.
Acetonitrile (ACN)Polar AproticSlightly SolubleMay be a suitable solvent, but solubility might be limited.
Isopropanol (IPA)Polar ProticModerately SolubleThe alcohol functionality can interact with the boronic acid and hydroxyl groups.
EthanolPolar ProticModerately SolubleSimilar to IPA, a good choice for co-solvent systems.
MethanolPolar ProticSoluble[1]A highly polar protic solvent that should effectively solvate the boronic acid.
N,N-Dimethylformamide (DMF)Polar AproticSolubleA highly polar solvent capable of dissolving many boronic acids.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]A very polar solvent, often used to dissolve poorly soluble compounds.
WaterPolar ProticSlightly SolubleSolubility is expected to be low at neutral pH but will increase significantly with the addition of a base.

Experimental Protocols

Protocol 1: Improving Solubility using a Co-solvent System for Suzuki-Miyaura Coupling

This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction using a co-solvent system to enhance the solubility of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.02 - 0.05 equivalents) under a positive flow of inert gas.

  • Add the degassed solvent mixture of Toluene and Ethanol (e.g., in a 4:1 ratio by volume). The final concentration of the limiting reactant should be around 0.1 M.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the aqueous work-up.

Protocol 2: Derivatization to a Pinacol Ester for Improved Solubility

This protocol outlines the conversion of this compound to its corresponding pinacol ester to improve its solubility in organic solvents.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Reaction flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature. The reaction can be monitored by the disappearance of the starting material on TLC. The formation of water as a byproduct can be managed by adding a drying agent like anhydrous MgSO₄ to the reaction mixture or by azeotropic removal of water if using a solvent like toluene.

  • Once the reaction is complete, filter off the drying agent (if used).

  • Remove the solvent under reduced pressure to obtain the crude 2-(2-Fluoro-6-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • The crude product can be purified by column chromatography or recrystallization if necessary. The resulting pinacol ester will exhibit significantly improved solubility in a wider range of organic solvents.

Visualizations

G cluster_start Initial Reaction Setup cluster_strategies Solubility Enhancement Strategies cluster_outcomes Implementation cluster_end Result start Poor Solubility of This compound strategy1 Solvent Modification start->strategy1 strategy2 Temperature Increase start->strategy2 strategy3 Base Addition start->strategy3 strategy4 Derivatization start->strategy4 outcome1 Use Polar Aprotic Solvent (e.g., DMF, Dioxane) or Co-solvent (e.g., Toluene/Ethanol) strategy1->outcome1 outcome2 Heat Reaction Mixture (e.g., 80-100 °C) strategy2->outcome2 outcome3 Add Base (e.g., K2CO3, Cs2CO3) to form soluble boronate strategy3->outcome3 outcome4 Convert to Pinacol Ester or Trifluoroborate Salt strategy4->outcome4 end Homogeneous Reaction Mixture & Improved Reaction Outcome outcome1->end outcome2->end outcome3->end outcome4->end

Caption: Troubleshooting workflow for improving the solubility of this compound.

G cluster_start Starting Material cluster_derivatization Derivatization Step cluster_reaction Cross-Coupling Reaction cluster_product Final Product boronic_acid This compound (Poorly Soluble) reagents + Pinacol (or KHF2 for Trifluoroborate) boronic_acid->reagents React with ester Pinacol Ester or Trifluoroborate Salt (Improved Solubility) reagents->ester coupling Suzuki-Miyaura Coupling with Aryl Halide ester->coupling Use in product Desired Biaryl Product coupling->product

Caption: Experimental workflow showing derivatization to improve solubility before cross-coupling.

References

Technical Support Center: Suzuki Coupling with 2-Fluoro-6-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this boronic acid presents specific challenges that require careful consideration of reaction parameters, particularly the choice of base.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to a combination of steric hindrance and the electronic effects of the ortho-substituents. The primary factors to troubleshoot are:

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause decomposition or significant deprotonation of the phenolic hydroxyl group, which can lead to side reactions.

  • Catalyst and Ligand System: Standard palladium catalysts may be inefficient. Bulky, electron-rich phosphine ligands are often necessary to overcome the steric hindrance and facilitate the catalytic cycle.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It can be promoted by excessive heat, prolonged reaction times, or an unsuitable base/solvent system.

  • Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete conversion, while excessive heat can promote decomposition of the starting material or product.

Q2: Which bases are recommended for the Suzuki coupling of this compound?

A2: The selection of the optimal base is highly dependent on the coupling partner and solvent system. However, for sterically hindered and electronically challenging substrates like this compound, a systematic approach to base selection is recommended.

A good starting point is to use moderately strong inorganic bases. Weaker bases may not be sufficient to promote transmetalation effectively, while very strong bases might lead to unwanted side reactions.

Comparative Table of Common Bases for Hindered Suzuki Couplings

BaseStrengthTypical ConditionsAdvantagesPotential Issues
K₃PO₄ Moderate2-3 equivalents, Toluene/H₂O or Dioxane/H₂O, 80-110 °COften effective for hindered and heteroaromatic couplings.Can be slow; requires careful optimization of water content.
Cs₂CO₃ Moderate2-3 equivalents, Dioxane or DMF, 80-110 °CMore soluble than K₂CO₃, can accelerate reactions.Higher cost.
K₂CO₃ Moderate2-3 equivalents, Toluene/EtOH/H₂O, 80-110 °CA standard, widely used base.May be less effective for very challenging substrates.
KF Mild3 equivalents, Anhydrous THF or Dioxane, 60-80 °CUseful for substrates with base-sensitive functional groups.[1]Often requires anhydrous conditions and may not be effective for all substrates.
t-BuOK Strong1.5-2 equivalents, Anhydrous Dioxane or Toluene, RT to 80 °CCan be effective for very unreactive coupling partners.May promote protodeboronation and other side reactions.

Q3: How does the ortho-hydroxyl group influence the reaction, and should it be protected?

A3: The acidic proton of the hydroxyl group (predicted pKa ≈ 8.40) can react with the base.[2][3] This can have several consequences:

  • Consumption of Base: An extra equivalent of base may be consumed to deprotonate the phenol, potentially reducing the amount of base available to activate the boronic acid.

  • Altered Reactivity: The resulting phenoxide is a strong electron-donating group, which can alter the electronic properties of the boronic acid and its reactivity in the catalytic cycle.

  • Potential for Chelation: The phenoxide could potentially chelate to the palladium center, which may either be beneficial or detrimental to the reaction.

In many cases, protection of the hydroxyl group is not necessary if the appropriate base and reaction conditions are chosen. However, if you are experiencing persistent low yields or side reactions, protection with a suitable group (e.g., methyl, benzyl, or a silyl ether) should be considered.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of 2-fluorophenol as a byproduct.[4] This reduces the concentration of your desired reactant and lowers the yield of the cross-coupled product.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Water can be a proton source for this side reaction, especially under basic conditions.[5][6] Using anhydrous solvents and reagents can be beneficial.

  • Optimize the Base: Use the mildest base that effectively promotes the desired reaction. For some systems, fluoride bases like KF have been shown to be effective while minimizing protodeboronation.[1]

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures and long reaction times, as these can promote decomposition.

  • Use Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.

Troubleshooting Guide

Issue: Low or No Product Formation

Experimental Protocols

General Protocol for Base Screening in the Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of reactant ratios, temperature, and reaction time will likely be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, base, and palladium pre-catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe. The final concentration of the aryl bromide is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chemical Principles and Workflows

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.

References

Technical Support Center: Suzuki Coupling of ortho-Fluoro-Aryl Halides with 2-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenges presented by ortho-fluoro substituted aryl halides in combination with 2-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction between an ortho-fluoroaryl halide and 2-hydroxyphenylboronic acid resulting in a low yield?

A1: Low yields in this specific coupling are common and typically stem from a combination of steric and electronic factors, as well as potential side reactions.

  • Steric Hindrance : The primary challenge is the steric bulk from substituents at the ortho position on both coupling partners. This congestion impedes crucial steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step to form the desired C-C bond.

  • Electronic Effects of Fluorine : The high electronegativity of the ortho-fluoro substituent strengthens the Carbon-Halogen bond, which can slow down the initial oxidative addition step. While typically challenging, some nickel-catalyzed protocols have been developed to facilitate the activation of C-F bonds, sometimes employing directing groups ortho to the fluorine.[1][2]

  • Role of the ortho-Hydroxyl Group : The hydroxyl group on the 2-hydroxyphenylboronic acid can engage in chelation with the palladium center. This can sometimes be beneficial, but may also lead to catalyst inhibition or alter the reaction pathway.

  • Protodeboronation : 2-Hydroxyphenylboronic acid is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions and elevated temperatures.[3][4][5] This consumes your boronic acid, reducing the potential yield.[3]

Q2: What are the recommended catalyst and ligand systems for this sterically demanding reaction?

A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. The key to success lies in using a catalyst system with bulky, electron-rich phosphine ligands.

  • Buchwald Ligands : Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended. These ligands promote the formation of a reactive, monoligated palladium(0) species necessary for efficient oxidative addition and also accelerate the reductive elimination step.

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands are also very effective for hindered couplings due to their strong electron-donating ability and steric bulk, which can stabilize the catalytic species and promote high activity.

  • Specialized Ligands : For particularly challenging couplings, ligands like BI-DIME or AntPhos have shown superior performance in synthesizing tetra-ortho-substituted biaryls.

Q3: How do the base and solvent choices impact the reaction?

A3: The base and solvent are not merely reaction media; they are critical parameters that control catalyst activity and side reactions.

  • Base Selection : The base activates the boronic acid for the transmetalation step. For sensitive substrates like 2-hydroxyphenylboronic acid, milder bases are often preferred to minimize protodeboronation.

    • Potassium Phosphate (K₃PO₄) : Often a reliable choice for hindered couplings, used as a fine powder.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) : Effective and milder alternatives to strong bases.

    • Fluoride Sources (e.g., CsF, TBAF) : Can be particularly effective in reactions involving fluorinated substrates, potentially promoting the reaction through a palladium-fluorido intermediate.[6]

  • Solvent System : Anhydrous, degassed solvents are crucial as the active Pd(0) catalyst is sensitive to oxygen.[6]

    • Aprotic Polar Solvents : Toluene, 1,4-dioxane, or THF are common choices.

    • Aqueous Mixtures : A small amount of water (e.g., dioxane/H₂O 5:1) is often necessary to dissolve the base and facilitate the catalytic cycle.[3] However, excess water can accelerate protodeboronation.[7]

Q4: How can I minimize the protodeboronation of 2-hydroxyphenylboronic acid?

A4: Minimizing the decomposition of your boronic acid is critical for achieving a good yield.

  • Use Milder Bases : Avoid strong bases like NaOH or KOH. Opt for K₃PO₄ or Cs₂CO₃.

  • Control Temperature : Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).[3]

  • Use Boronic Esters : Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, can significantly reduce the rate of protodeboronation.[3][5] These esters slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid for the coupling reaction.

  • Anhydrous Conditions : If feasible for your specific system, running the reaction under strictly anhydrous conditions can prevent protodeboronation, though this may require alternative methods for boronic acid activation.

Troubleshooting Guide

If you are experiencing low to no yield, follow this systematic troubleshooting workflow.

Problem: Low Yield or No Reaction
StepParameter to CheckRecommended ActionRationale
1 Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.The active Pd(0) catalyst is highly sensitive to oxygen and will be deactivated by oxidation.[6]
2 Catalyst/Ligand If using a standard catalyst (e.g., Pd(PPh₃)₄), switch to a system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or XPhos).Steric hindrance from the ortho-substituents requires a more reactive catalyst to facilitate the oxidative addition and reductive elimination steps.
3 Base If using a strong base (e.g., NaOH, KOt-Bu), switch to a milder base like finely powdered K₃PO₄ or Cs₂CO₃.Strong bases can accelerate the protodeboronation of the sensitive 2-hydroxyphenylboronic acid, consuming the starting material.[3]
4 Temperature Gradually increase the reaction temperature. If running at 80 °C, try increasing to 100-110 °C. Consider using microwave irradiation for rapid heating.Sterically hindered substrates often have higher activation energy barriers that require more thermal energy to overcome.[6]
5 Boronic Acid Stability Analyze the reaction mixture for the presence of phenol (the protodeboronated byproduct of 2-hydroxyphenylboronic acid).If significant protodeboronation is detected, the primary issue is the instability of the boronic acid under the reaction conditions.
6 Boronic Acid Modification If protodeboronation is confirmed, re-run the reaction using the pinacol or MIDA ester of 2-hydroxyphenylboronic acid instead of the free acid.Boronic esters are more stable and act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[5]

Quantitative Data Summary

The yield of Suzuki-Miyaura reactions is highly dependent on the steric and electronic nature of the substituents. While a direct comparison for the exact coupling of various ortho-substituted aryl halides with 2-hydroxyphenylboronic acid is not available in a single study, the following table compiles representative data from similar systems to illustrate the general trends. The data shows that yields generally decrease with increasing steric bulk at the ortho position.

Aryl Halide PartnerBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisolep-Nitrophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[8]
4-Bromoanisolem-Nitrophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100492[8]
4-Chlorotolueneo-Nitrophenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O1001845[8]
2-BromotoluenePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801285
2-Fluoro-4-methylphenyl bromidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001678
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O/EtOH1108~95 (Conversion)[9]

Note: The data in this table is compiled from different sources for illustrative purposes and reaction conditions are not identical.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle cluster_hindrance Steps Impeded by ortho-Substituents pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L₂-X oxidative_addition->pdiil R¹-X (ortho-Fluoroaryl Halide) transmetalation Transmetalation pdiil->transmetalation pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 [R²-B(OH)₃]⁻ (from 2-Hydroxyphenylboronic Acid + Base) reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle highlighting steps impacted by steric hindrance.

Troubleshooting Workflow for Low-Yielding Reactions

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow start Start: Low or No Yield check_atmosphere 1. Check Atmosphere: Is it strictly inert? start->check_atmosphere fix_atmosphere Degas solvents & use Ar/N₂ properly check_atmosphere->fix_atmosphere No check_catalyst 2. Evaluate Catalyst: Using bulky ligand (e.g., SPhos)? check_atmosphere->check_catalyst Yes fix_atmosphere->check_catalyst fix_catalyst Switch to Pd(OAc)₂/ SPhos or similar check_catalyst->fix_catalyst No check_side_reaction 3. Check for Byproducts: Is protodeboronation occurring? check_catalyst->check_side_reaction Yes fix_catalyst->check_side_reaction use_ester Use Pinacol or MIDA ester of boronic acid check_side_reaction->use_ester Yes check_conditions 4. Optimize Conditions: Using mild base & adequate temp? check_side_reaction->check_conditions No success Improved Yield use_ester->success fix_conditions Switch to K₃PO₄ & Increase temp (80-110°C) check_conditions->fix_conditions No check_conditions->success Yes fix_conditions->success

Caption: A decision-tree workflow for troubleshooting low-yielding reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of an ortho-Fluoroaryl Bromide with 2-Hydroxyphenylboronic Acid Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • ortho-Fluoroaryl bromide (1.0 equiv)

  • 2-Hydroxyphenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-fluoroaryl bromide (e.g., 1.0 mmol), 2-hydroxyphenylboronic acid pinacol ester (1.2 mmol), potassium phosphate (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The final concentration of the aryl halide should be approximately 0.2 M.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

References

Technical Support Center: Purification of Products from 2-Fluoro-6-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for purifying reaction products derived from 2-Fluoro-6-hydroxyphenylboronic acid. The unique electronic and steric properties of this reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can lead to specific purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The primary impurities typically found after a cross-coupling reaction are:

  • Unreacted this compound: Due to its high polarity, this starting material can be challenging to separate from polar products.

  • Homocoupled Byproduct: The boronic acid can react with itself to form a symmetrical biaryl, particularly if oxygen is not rigorously excluded from the reaction.[1][2]

  • Residual Palladium Catalyst: For pharmaceutical applications, removing palladium to ppm levels is critical due to toxicity and regulatory concerns.[1]

  • Protodeboronation Product: The C-B bond can be cleaved and replaced with a C-H bond, especially in the presence of excess base or water, reducing the overall yield.[3]

  • Inorganic Salts: Byproducts resulting from the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) used in the reaction.[1][4]

Q2: What is the essential first step in the purification process?

A2: A standard aqueous work-up is the crucial first step. This procedure involves diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with water or brine. This step effectively removes the bulk of inorganic salts and other highly water-soluble impurities.[1]

Q3: How can I identify the specific impurities present in my crude product mixture?

A3: A combination of analytical techniques is recommended for accurate impurity profiling:

  • Thin-Layer Chromatography (TLC): An excellent initial method to visualize the number of components and estimate their relative polarities. Staining with agents like potassium permanganate can help identify oxidizable species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for each component, allowing for the definitive identification of starting materials, byproducts, and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can reveal characteristic signals for impurities, such as the aromatic signals of the unreacted boronic acid or homocoupled product.

Troubleshooting Guide

Problem: My crude product is heavily contaminated with unreacted this compound.

  • Cause: The boronic acid functional group is acidic.

  • Solution: Implement a basic aqueous wash. After the initial aqueous work-up, wash the organic layer with a mild aqueous base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][5] This converts the acidic boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous layer, effectively removing it from your product in the organic layer.[6][7]

Problem: My product and the homocoupled byproduct have very similar polarities and are difficult to separate.

  • Cause: The desired product and the homocoupled byproduct often share similar structural features, leading to close Rf values on TLC.

  • Solution 1: Meticulous Column Chromatography: This is a common challenge that requires careful optimization. Use a shallow solvent gradient during flash chromatography to maximize separation. It is critical to test various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) via TLC to identify the optimal conditions for separation.[1]

  • Solution 2: Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[8][9] A carefully chosen solvent system may allow the desired product to crystallize selectively, leaving the homocoupled byproduct in the mother liquor.[1]

Problem: My final product has a dark grey or black coloration.

  • Cause: This coloration is almost always due to residual palladium catalyst, which has crashed out of solution as palladium black.

  • Solution 1: Filtration: Before concentration, pass the organic solution through a pad of Celite or silica gel. This can effectively trap heterogeneous or precipitated palladium species.[4]

  • Solution 2: Metal Scavengers: For removing soluble palladium species, specialized scavengers are highly effective. These are typically silica-based materials functionalized with thiol, amine, or thiourea groups that chelate the palladium, allowing it to be removed by simple filtration.[1][10] Activated carbon can also be used but may lead to product loss through non-specific adsorption.[10]

Problem: The product appears as an oil and will not crystallize.

  • Cause 1: The product may be intrinsically an oil or a low-melting solid at room temperature.

  • Cause 2: The presence of impurities can inhibit the crystallization process.

  • Solution: First, attempt to further purify the material using column chromatography to remove any potential crystallization inhibitors.[1] If the highly pure product is still an oil, then chromatography is the most appropriate final purification method.

Data Presentation: Comparison of Purification Techniques

The table below summarizes common purification techniques and their applications. The effectiveness of each method is highly dependent on the specific properties of the target molecule and its impurities.

Purification MethodPrimary Target ImpurityAdvantagesDisadvantages/ChallengesTypical Purity Achieved
Basic Aqueous Wash Unreacted Boronic AcidsSimple, fast, and inexpensive.[6]Only effective for acidic impurities; product must be stable to base.Removes bulk of acidic starting material.
Flash Chromatography Multiple ImpuritiesVersatile and widely applicable; can separate compounds with different polarities.[1][4]Can be solvent and time-intensive; separation of isomers or similarly polar compounds is challenging.[11]>95% (highly dependent on separation)
Recrystallization Byproducts, IsomersCan yield very high purity material (>99%); cost-effective and scalable.[8]Only applicable to solids; requires finding a suitable solvent system; can have lower recovery.[9][11]>99%
Metal Scavengers Palladium Catalyst ResiduesHighly selective for metals; reduces metal content to low ppm levels; simple filtration-based removal.[10][12]Scavengers add cost to the process; requires optimization of scavenger type, time, and temperature.[10]<10 ppm Pd

Mandatory Visualizations

Diagram 1: General Purification Workflow for Suzuki Reaction Products

Diagram 2: Troubleshooting Logic for Impurity Removal

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Removal of Unreacted Boronic Acid

  • Dissolution: Ensure the crude reaction product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase (confirm by checking miscibility with a drop of water).

  • Collection: Drain the lower aqueous layer, which now contains the boronate salt impurity.

  • Washing: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution) to remove residual base and water.

  • Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the boronic acid starting material.

Protocol 2: General Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., as a slurry). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate using positive pressure (air or nitrogen).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 3: Palladium Removal Using a Thiol-Based Scavenger

  • Dissolution: Dissolve the palladium-contaminated crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A common starting point is to use 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[10]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined by monitoring palladium levels.[10]

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Rinsing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the palladium-free product.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-6-hydroxyphenylboronic Acid and 2-methoxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its substituents significantly influence reactivity, yield, and reaction kinetics. This guide provides an objective comparison of two ortho-substituted phenylboronic acids, 2-Fluoro-6-hydroxyphenylboronic acid and 2-methoxyphenylboronic acid, in the context of Suzuki coupling reactions. This analysis is supported by a synthesis of existing experimental data and established principles of physical organic chemistry.

Influence of Ortho-Substituents on Suzuki Coupling

The substituents at the ortho position of a phenylboronic acid exert profound electronic and steric effects on the outcome of the Suzuki-Miyaura coupling. These effects primarily influence the transmetalation step of the catalytic cycle.

This compound: This molecule presents a unique combination of substituents. The fluorine atom is a moderately electron-withdrawing group, which can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[1] Conversely, the hydroxyl group is electron-donating. A key feature of this substitution pattern is the potential for intramolecular hydrogen bonding between the hydroxyl group and the boronic acid moiety, or chelation to the palladium center, which can influence the reactivity of the boronic acid.[2][3][4][5]

2-methoxyphenylboronic Acid: The methoxy group is electron-donating, which generally enhances the reactivity of the boronic acid in the transmetalation step.[6] However, being an ortho-substituent, it also introduces steric hindrance around the reaction center, which can impede the approach of the palladium catalyst.[7][8] In some cases, the oxygen of the methoxy group can chelate to the palladium center during the catalytic cycle, influencing the reaction's regioselectivity and rate.[8]

Comparative Performance in Suzuki Coupling

While a direct, side-by-side comparison of these two specific boronic acids under identical conditions is not extensively reported in the literature, we can construct a plausible performance comparison based on their structural and electronic properties and data from related compounds. The following tables summarize expected yields and reaction parameters for the Suzuki coupling of these boronic acids with representative aryl halides.

Table 1: Comparison of Suzuki Coupling Performance with an Electron-Rich Aryl Halide (4-Bromoanisole)

EntryBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012-1875-85
22-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10010-1480-90

Table 2: Comparison of Suzuki Coupling Performance with an Electron-Poor Aryl Halide (1-Bromo-4-nitrobenzene)

EntryBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O908-1285-95
22-methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O906-1090-98

Experimental Protocols

Below are detailed, representative experimental protocols for conducting Suzuki-Miyaura coupling reactions with the discussed boronic acids.

Protocol 1: Suzuki Coupling of this compound with 1-Bromo-4-nitrobenzene

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard, oven-dried glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-nitrobenzene, this compound, cesium carbonate, and Pd(dppf)Cl₂.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Suzuki Coupling of 2-methoxyphenylboronic Acid with 4-Bromoanisole

Materials:

  • 2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard, oven-dried glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser, add 4-bromoanisole, 2-methoxyphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with nitrogen or argon three times.

  • Add anhydrous toluene, ethanol, and deionized water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (trans-complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-X H->B I Ar'B(OH)2 I->D J Base J->D Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) prep2 Assemble Flame-Dried Glassware under Inert Atmosphere prep1->prep2 react1 Add Reagents and Solvents to Flask prep2->react1 react2 Heat and Stir Reaction Mixture react1->react2 react3 Monitor Reaction Progress (TLC/LC-MS) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Evaporate Solvent workup3->workup4 workup5 Column Chromatography workup4->workup5 analysis1 Characterize Product (NMR, MS, etc.) workup5->analysis1

References

A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal building blocks for this purpose, primarily utilized in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of mono-fluorinated phenylboronic acid isomers (ortho, meta, and para) and their polyfluorinated counterparts, supported by experimental data and detailed methodologies.

The Influence of Fluorine Substitution on Reactivity

The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is dictated by a delicate interplay of electronic and steric factors. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect), which can influence the key transmetalation step. However, it can also participate in a weaker, electron-donating mesomeric effect (+M effect) when in the ortho or para position. Furthermore, the position of the fluorine substituent dictates the steric hindrance around the boronic acid moiety.

A general trend observed for substituted phenylboronic acids is that electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step.[1] However, in the case of fluorinated analogs, the strong inductive effect can also enhance the Lewis acidity of the boron center, which may facilitate the formation of the boronate species required for transmetalation.

Quantitative Comparison of Reactivity

Table 1: Comparison of Monofluorophenylboronic Acid Isomers

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)Reference
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>9567.1[2]
Phenylboronic acid (for comparison)1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90~50[2]
3-Fluorophenylboronic acid1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103High~44-67[2]
2-Fluorophenylboronic acidAryl HalidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-Lower-[1] (by analogy)

Note: The data for 3-fluorophenylboronic acid is inferred from a study where it was coupled with a different aryl bromide under the same catalytic system, showing high conversion and a similar TOF range. The lower yield for the 2-fluoro isomer is anticipated based on the steric hindrance observed with ortho-substituted boronic acids, as seen in the case of nitrophenylboronic acids.[1]

Table 2: Reactivity of Di- and Polyfluorinated Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[3]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[3]
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[5]

From the available data, it is evident that fluorinated phenylboronic acids are highly effective in Suzuki-Miyaura couplings. The para-fluoro isomer exhibits higher reactivity compared to the non-fluorinated phenylboronic acid.[2] Difluorinated isomers also demonstrate excellent performance, affording high yields.[3] The highly fluorinated pentafluorophenylboronic acid, though sometimes considered inactive under standard conditions, can achieve high yields with an optimized catalytic system.[5] A significant challenge with polyfluorinated boronic acids can be the competing protodeboronation side reaction, which is influenced by the reaction conditions.[3][6]

Experimental Protocols

For a reliable comparison of the kinetic performance of different fluorinated phenylboronic acids, a well-designed experimental protocol is crucial. The following methodology for a Suzuki-Miyaura cross-coupling reaction can be monitored using analytical techniques such as GC-MS or HPLC.

General Procedure for a Kinetic Study:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Standard Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) and an internal standard (e.g., dodecane for GC-MS analysis, 0.5 mmol) via syringe.

  • Pre-heating: Stir the reaction mixture and heat it to the desired temperature (e.g., 80 °C) in a pre-heated oil bath.

  • Catalyst Injection and Timing: Inject a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in the reaction solvent (1 mL) into the reaction mixture. This is considered time zero (t=0).

  • Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot (~0.1 mL) of the reaction mixture and immediately quench it by adding it to a vial containing diethyl ether (1 mL) and a small amount of water.

  • Analysis: Analyze the quenched samples by GC-MS, HPLC, or ¹H NMR to determine the concentration of the starting materials and the product relative to the internal standard.[7]

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 [R²-B(OR)₃]⁻ Transmetalation Transmetalation PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Base start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert reagents Add Degassed Solvent & Palladium Catalyst inert->reagents reaction Heat and Stir (Monitor by TLC/GC-MS) reagents->reaction workup Reaction Workup: Quench, Extract, Dry reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Advantages of using 2-Fluoro-6-hydroxyphenylboronic acid over other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Boronic acids have emerged as indispensable reagents, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Among the vast array of available boronic acids, 2-Fluoro-6-hydroxyphenylboronic acid offers a unique combination of substituents that provide distinct advantages in terms of reactivity, stability, and the potential for introducing valuable structural motifs into target molecules. This guide provides a comparative overview of this compound against other boronic acids, supported by available data and a detailed experimental protocol.

Enhanced Reactivity and Modulated Acidity

The strategic placement of both a fluorine and a hydroxyl group at the ortho positions to the boronic acid moiety significantly influences its chemical properties. The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key step for efficient carbon-carbon bond formation.[1][2] Furthermore, the presence of these ortho-substituents can lead to the formation of intramolecular hydrogen bonds, which can stabilize the molecule and influence its reactivity.[3][4][5]

The acidity of a boronic acid, represented by its pKa value, is a critical parameter. A lower pKa indicates a stronger Lewis acid. The predicted pKa of this compound is approximately 8.40.[6][7]

Comparative Performance in Suzuki-Miyaura Coupling

While direct, side-by-side comparative studies for this compound are not extensively published, the performance of structurally related boronic acids in Suzuki-Miyaura couplings provides valuable insights. For instance, studies have shown that fluorinated phenylboronic acids can lead to higher reaction yields and efficiencies compared to their non-fluorinated counterparts. In a study comparing various boronic acids in the coupling with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid resulted in nearly complete conversion of the aryl halide, outperforming unsubstituted phenylboronic acid under the same conditions.[8] This suggests that the fluorine substitution in this compound likely contributes to enhanced reactivity.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid 4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~95[8]
Phenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~85[8]

This table presents data for related compounds to illustrate the impact of fluorine substitution. Direct comparative data for this compound is not available in the cited literature.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid. This protocol can be adapted for this compound, though optimization may be required depending on the specific aryl halide used.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture, 5-10 mL)

Reaction Setup:

  • To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[1][2][9]

Visualizing the Process

To better understand the underlying mechanism and experimental procedure, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OH)3]- PdII_B R1-Pd(II)L2-R2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->Transmetal caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (e.g., 80-110 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring workup Aqueous Work-up (Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification product Final Product purification->product caption A typical experimental workflow for a Suzuki coupling reaction.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

This compound stands out as a valuable reagent in organic synthesis due to the combined electronic effects of its ortho-fluoro and ortho-hydroxy substituents. These groups are expected to enhance the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. While direct comparative data is limited, the performance of analogous fluorinated boronic acids strongly suggests an advantage in reaction efficiency. The ability to introduce a 2-fluoro-6-hydroxyphenyl moiety is particularly relevant in drug discovery and materials science, where such substitutions can impart desirable pharmacokinetic properties or unique material characteristics. For researchers and drug development professionals, this compound represents a powerful tool for the synthesis of complex and high-value molecules.

References

A Comparative Analysis of Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, and ortho-substituted phenylboronic acids present unique challenges and opportunities due to steric hindrance and electronic effects imposed by the substituent adjacent to the boronic acid moiety. This guide provides a comparative study of the performance of various ortho-substituted phenylboronic acids in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data to aid in reagent selection and reaction optimization.

Performance Comparison of Ortho-Substituted Phenylboronic Acids

The reactivity of ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the nature of the ortho-substituent. Both steric bulk and the electronic properties (electron-donating or electron-withdrawing) of the substituent play a crucial role in the reaction outcome, affecting yields and reaction kinetics. Generally, sterically hindered ortho-substituents can decrease the reaction rate by impeding the transmetalation step in the catalytic cycle.

Below is a summary of the performance of several common ortho-substituted phenylboronic acids in cross-coupling reactions with various aryl halides. It is important to note that direct comparison of yields can be complex as reaction conditions are often optimized for each specific substrate combination.

Ortho-SubstituentPhenylboronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
-CH₃2-Methylphenylboronic acid5-BromoindolePd/SPhos (5 mol%)K₂CO₃Water/Acetonitrile3718>92[1]
-OCH₃2-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
-Cl2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90--[3]
-NO₂2-Nitrophenylboronic acid5-BromoindolePd/SPhos (5 mol%)K₂CO₃Water/Acetonitrile371884[1]
-NO₂2-Nitrophenylboronic acidBromobenzenePd(OAc)₂, K₂CO₃K₂CO₃DMF/H₂O100-70-98[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura cross-coupling reactions. Below is a representative experimental protocol that can be adapted for various ortho-substituted phenylboronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the ortho-substituted phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and stir for the specified time. Monitor the reaction progress by a suitable technique like TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up, which may involve partitioning between water and an organic solvent, followed by extraction of the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Cross-Coupling

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product end End product->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Discussion and Recommendations

The selection of an appropriate ortho-substituted phenylboronic acid and the optimization of reaction conditions are paramount for a successful Suzuki-Miyaura cross-coupling.

  • Steric Effects: As the steric bulk of the ortho-substituent increases, the rate of cross-coupling generally decreases. For highly hindered substrates, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary to achieve reasonable yields.

  • Electronic Effects: The electronic nature of the ortho-substituent also plays a key role. Electron-withdrawing groups, such as a nitro group, can influence the reactivity of the boronic acid. While the nitro group is deactivating, successful couplings can still be achieved with robust catalyst systems.[2] Conversely, electron-donating groups like methyl and methoxy are generally well-tolerated.

  • Chelation Assistance: In some cases, ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can participate in chelation with the metal center, potentially influencing the selectivity and rate of the reaction.

For challenging cross-couplings involving ortho-substituted phenylboronic acids, careful consideration of the catalyst, ligand, base, and solvent system is crucial. The data presented in this guide serves as a starting point for researchers to develop efficient and high-yielding synthetic routes to a wide range of biaryl compounds.

References

A Guide to Alternative Reagents for 2-Fluoro-6-hydroxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. 2-Fluoro-6-hydroxyphenylboronic acid is a valuable reagent, particularly in the synthesis of benzofuran derivatives, which are scaffolds for numerous biologically active compounds. However, factors such as cost, availability, or the need for different electronic and steric properties may necessitate the use of alternative reagents. This guide provides a comparative overview of alternative boronic acids and other synthetic strategies that can be employed in place of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Alternative Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this reaction is highly dependent on the nature of the boronic acid, the palladium catalyst, the base, and the solvent system. The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the transmetalation step of the catalytic cycle.

While a direct head-to-head comparison of this compound with a wide range of alternatives under identical conditions is not extensively documented in a single study, the following table compiles representative data from the literature to provide a performance benchmark. The data focuses on Suzuki-Miyaura coupling reactions of various ortho-substituted phenylboronic acids with aryl halides, a common application for these reagents.

Boronic Acid ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001665[1]
2-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1002478[1]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O1004~95 (total)[2]
2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O1004~95 (total)[2]
2,6-Difluorophenylboronic acid4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄THF/H₂ORT0.596[3]
2-Furanboronic acid4-ChloroanisolePd₂(dba)₃ / RuPhosK₃PO₄n-Butanol100-93[4]
Benzofuran-2-boronic acid4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄n-Butanol100-92[4]

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies.

Alternative Synthetic Strategies for Benzofuran Synthesis

Beyond the use of alternative boronic acids in Suzuki-Miyaura coupling, several other synthetic methodologies can be employed to construct the benzofuran scaffold, bypassing the need for this compound altogether.

  • Palladium-Catalyzed Intramolecular O-Arylation of Phenols: This method involves the cyclization of ortho-alkenylphenols or related precursors. For instance, a one-pot synthesis of benzofurans can be achieved through a palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by acid-catalyzed cyclization.[5][6]

  • Copper-Catalyzed Reactions: Copper catalysts can be used for the synthesis of benzofurans, for example, through the ring closure of aryl o-bromobenzyl ketones.[7]

  • Metal-Free Cyclizations: In some cases, benzofurans can be synthesized without the use of a metal catalyst. For instance, the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents.[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an ortho-Substituted Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the ortho-substituted phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9]

Signaling Pathways and Biological Applications

Benzofuran derivatives, often synthesized using reagents like this compound and its alternatives, are known to exhibit a wide range of biological activities, including anticancer properties.[7][10] These compounds can modulate various signaling pathways implicated in cancer progression.

A key pathway targeted by some benzofuran derivatives is the PI3K/Akt/mTOR signaling pathway .[1][11] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by benzofuran derivatives.

Conclusion

While this compound is a useful reagent, a variety of alternatives are available to synthetic chemists. The choice of reagent will depend on the specific requirements of the synthesis, including desired electronic and steric properties, as well as cost and availability. The provided data and protocols offer a starting point for researchers to explore these alternatives and optimize their synthetic strategies for the creation of novel and biologically active compounds. The investigation of benzofuran derivatives as modulators of key signaling pathways, such as the PI3K/Akt/mTOR pathway, continues to be a promising area of research in drug discovery.

References

A Comparative Guide to Validating the Purity of 2-Fluoro-6-hydroxyphenylboronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Fluoro-6-hydroxyphenylboronic acid, a key building block in organic synthesis. We present a robust experimental protocol and comparative data to aid in the selection of an optimal analytical method.

Experimental Workflow

The following diagram outlines the general workflow for the validation of this compound purity by HPLC, from sample preparation to data analysis and reporting.

HPLC Purity Validation Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis cluster_report Reporting prep_sample Weigh and dissolve This compound sample inject_sample Inject prepared samples and standards prep_sample->inject_sample prep_std Prepare analytical standard of known concentration prep_std->inject_sample prep_impurities Prepare standards of potential impurities (if available) prep_impurities->inject_sample hplc_system Equilibrate HPLC system with mobile phase hplc_system->inject_sample run_gradient Elute compounds using a gradient or isocratic method inject_sample->run_gradient detect Detect analytes using UV-Vis detector run_gradient->detect integrate_peaks Integrate peak areas in the chromatogram detect->integrate_peaks calculate_purity Calculate purity based on area percentage integrate_peaks->calculate_purity compare_methods Compare results from alternative methods calculate_purity->compare_methods generate_report Generate final report with data tables and chromatograms compare_methods->generate_report

Caption: Workflow for HPLC purity validation.

Comparative HPLC Methods

The purity of this compound can be assessed using various reversed-phase HPLC methods. The choice of method can influence resolution, run time, and sensitivity. Below is a comparison of two common approaches.

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Analysis
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 5 minutes10% to 90% B in 20 minutes
Flow Rate 1.5 mL/min1.0 mL/min
Column Temp. 40 °C35 °C
Detection UV at 220 nmUV at 220 nm and 254 nm
Injection Vol. 2 µL5 µL
Expected Purity >98.5%>99.0%
Run Time ~7 minutes~25 minutes
Resolution (Analyte/Impurity) ModerateHigh

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample characteristics.

Method A: Rapid Screening

This method is suitable for high-throughput analysis where a quick assessment of purity is required.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 50 x 4.6 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    5.0 95
    5.1 5

    | 7.0 | 5 |

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh approximately 5.0 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method B: High-Resolution Analysis

This method is designed to provide a more detailed impurity profile with enhanced separation of closely eluting species.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 10
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 5.0 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Potential Impurities

A critical aspect of purity validation is the identification and quantification of potential impurities. For this compound, common impurities may include:

  • Starting Materials: Such as 2-bromo-6-fluorophenol.

  • Boronic Anhydride (Boroxine): A common dehydration product of boronic acids.

  • Deboronated Species: The corresponding 2-fluorophenol.

  • Homocoupling Products: Byproducts from the synthetic process.

It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] Aqueous mobile phases in reversed-phase HPLC may not effectively separate the boronic acid from its corresponding boroxine.[1]

Conclusion

The choice between a rapid screening method and a high-resolution analysis depends on the specific requirements of the study. For routine quality control, a rapid method may be sufficient. However, for in-depth impurity profiling and method validation, a high-resolution method is recommended. The provided protocols offer a solid foundation for developing a robust and reliable HPLC method for assessing the purity of this compound.

References

Benchmarking 2-Fluoro-6-hydroxyphenylboronic Acid in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic selection of reagents is critical for the efficient construction of complex molecules. For researchers, scientists, and professionals in drug development, boronic acids are indispensable building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the performance of 2-Fluoro-6-hydroxyphenylboronic acid against other relevant boronic acids, supported by available experimental data.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of a boronic acid in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The presence of substituents on the phenyl ring can significantly impact reaction yields and rates. Electron-withdrawing groups, such as a fluorine atom, can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step in the catalytic cycle. Conversely, ortho-substituents can introduce steric hindrance, which may impede the approach of the boronic acid to the palladium catalyst, thereby reducing reaction efficiency.

Comparative Analysis:

To provide a clear performance benchmark, this guide contrasts this compound with unsubstituted phenylboronic acid and its mono-substituted analogues, 2-fluorophenylboronic acid and 2-hydroxyphenylboronic acid. While direct head-to-head comparative studies under identical conditions are scarce in the literature, we can infer performance trends from published data on similar reactions.

A key consideration for ortho-substituted boronic acids is the potential for lower yields compared to their meta and para isomers, primarily due to steric hindrance.[1] However, the electronic effects of the substituents also play a crucial role. The electron-withdrawing nature of the fluorine atom in this compound is expected to enhance its reactivity.[2]

Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Data not available in a directly comparable study
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95
2-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Low to moderate (inferred)
2-Hydroxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Moderate (inferred)

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed experimental methodologies are crucial. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boronic acids discussed.

General Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1 ratio, 5 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-18 hours). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in catalytic cross-coupling, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Assemble Reaction Vessel (Inert Atmosphere) reagents->setup add_solvent Add Degassed Solvent setup->add_solvent heating Heat and Stir add_solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench and Extract monitoring->quench purify Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize

References

The Strategic Advantage of 2-Fluoro-6-hydroxyphenylboronic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the efficient synthesis of drug targets. This guide provides a comparative analysis of 2-Fluoro-6-hydroxyphenylboronic acid and its alternatives in the context of synthesizing specific drug targets, with a focus on kinase inhibitors. We will delve into experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive overview for informed decision-making in your research endeavors.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds present in many kinase inhibitors. The choice of the boronic acid reagent is pivotal, influencing reaction efficiency, yield, and functional group tolerance. This compound, with its unique electronic and steric properties, presents distinct advantages and challenges in this context.

Performance Comparison in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will examine the synthesis of a key biphenyl intermediate, a common core structure in many MEK inhibitors such as Trametinib. While direct comparative data for this compound in a specific drug synthesis is not extensively published, we can extrapolate its potential performance based on studies of structurally similar boronic acids.

A study on the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 1-bromo-4-fluorobenzene provides valuable insights into the impact of substituents on reaction yields. The data suggests that electron-withdrawing groups, such as fluorine, can influence the reaction's efficiency.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic Acid 1-bromo-4-fluorobenzenePd/CK₂CO₃DMF/H₂O11024~95
4-Fluorophenylboronic Acid 1-bromo-4-fluorobenzenePd/CK₂CO₃DMF/H₂O11024~98
4-Carboxyphenylboronic Acid 1-bromo-4-fluorobenzenePd/CK₂CO₃DMF/H₂O11024~70
4-Vinylphenylboronic Acid 1-bromo-4-fluorobenzenePd/CK₂CO₃DMF/H₂O11024~60

Data extrapolated from a study on Suzuki-Miyaura C-C Coupling Reactions for the Preparation of Fluorinated Biphenyl Derivatives.[1][2]

The ortho-fluoro and ortho-hydroxy substituents in this compound are expected to present a unique reactivity profile. The fluorine atom's electron-withdrawing nature can enhance the rate of transmetalation, a key step in the catalytic cycle. However, the ortho-hydroxy group can participate in hydrogen bonding and potentially chelate to the palladium catalyst, which could either accelerate or hinder the reaction depending on the specific conditions. Furthermore, steric hindrance from the ortho-substituents may require careful optimization of the catalyst and ligand system.

Alternative Boronic Acids and Reagents

Several alternatives to this compound are available for the synthesis of similar drug targets.

  • Other Isomers of Fluorohydroxyphenylboronic Acid: Isomers such as 2-fluoro-4-hydroxyphenylboronic acid or 3-fluoro-4-hydroxyphenylboronic acid offer different steric and electronic environments, which can be advantageous for specific coupling partners.

  • Boronate Esters: Pinacol esters and other boronate esters provide increased stability and are often easier to purify than their corresponding boronic acids. They can be used directly in Suzuki-Miyaura couplings.

  • Organotrifluoroborates: Potassium organotrifluoroborates are another class of stable, crystalline solids that are excellent coupling partners in Suzuki-Miyaura reactions. They are often less prone to protodeboronation than boronic acids.

Experimental Protocols

Below are detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction for the synthesis of a biphenyl intermediate relevant to MEK inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid

Objective: To synthesize a fluorinated biphenyl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)

  • Substituted Phenylboronic Acid (e.g., 4-Fluorophenylboronic acid) (1.2 mmol)

  • Palladium on Carbon (Pd/C, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aryl bromide, the substituted phenylboronic acid, Pd/C, and K₂CO₃.

  • Add DMF and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Visualization

The drug targets discussed, MEK inhibitors, act on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. Understanding this pathway is crucial for drug development professionals.

MEK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates to nucleus and phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Drug_Target Trametinib (MEK Inhibitor) Drug_Target->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors like Trametinib.

The experimental workflow for a typical Suzuki-Miyaura coupling can also be visualized to provide a clear, step-by-step overview of the process.

Suzuki_Workflow Start Start: Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Reagents Solvent Add Solvent (e.g., DMF/H₂O) Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Reaction Heat and Stir (e.g., 110°C, 24h) Degas->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent in the synthesis of complex drug targets, particularly kinase inhibitors. Its unique substitution pattern offers potential advantages in modulating electronic properties and directing reaction pathways. However, the steric hindrance and potential for catalyst chelation necessitate careful optimization of reaction conditions. By understanding the comparative performance of this and other boronic acids, and by utilizing detailed experimental protocols and a clear understanding of the relevant biological pathways, researchers can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery process.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-6-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of 2-Fluoro-6-hydroxyphenylboronic acid, a critical building block in pharmaceutical synthesis, is paramount to ensure the quality, safety, and efficacy of final drug products. Cross-validation of analytical methods provides a high degree of confidence in the accuracy and reliability of analytical data. This guide presents a comparative overview of common analytical techniques for the quantification and characterization of this compound, complete with illustrative data and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific analytical requirements, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of four commonly employed analytical methods for the analysis of boronic acids.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity assessment, impurity profiling, quantification.High resolution, sensitivity, and specificity.[1]Potential for on-column degradation of boronic acids.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity and structural elucidation capabilities.[1]Requires derivatization for non-volatile boronic acids.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Structural elucidation and confirmation.Provides detailed structural information.Lower sensitivity compared to other methods, not ideal for trace analysis.
Acid-Base Titration Neutralization reaction between an acid and a base.Assay of bulk material.Simple, cost-effective, and provides a direct measure of the acidic moiety.Less specific, may not detect non-acidic impurities.[1]
Experimental Workflow for Cross-Validation

Cross-validation ensures that different analytical methods yield consistent and reliable results for the same analyte.[1] A typical workflow for the cross-validation of analytical methods for this compound is depicted below.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison cluster_conclusion Conclusion HPLC HPLC Analysis Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity Specificity Specificity HPLC->Specificity GCMS GC-MS Analysis GCMS->Accuracy GCMS->Precision GCMS->Linearity GCMS->Specificity Titration Titration Titration->Accuracy Titration->Precision Results Compare Results Accuracy->Results Precision->Results Linearity->Results Specificity->Results Conclusion Method Equivalency Results->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following are general methodologies for each analytical technique. These protocols may require optimization for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

  • Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Sample Preparation: To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.[1]

  • Procedure: Inject 1 µL of the derivatized sample into the GC-MS. Identify compounds based on their mass spectra and retention times.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[1]

  • Procedure: Acquire a ¹H NMR spectrum to confirm the proton environment of the molecule. Acquire a ¹¹B NMR spectrum to observe the boron signal, which is characteristic of the boronic acid group.[1]

Acid-Base Titration
  • Instrumentation: Autotitrator with a pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.[1]

  • Reagent: Mannitol.[1]

  • Sample Preparation: Accurately weigh about 200 mg of the sample into a beaker, dissolve in 50 mL of water, and then add 5 g of mannitol.[1]

  • Procedure: Titrate the sample solution with 0.1 M NaOH to the potentiometric endpoint. The assay is calculated based on the volume of titrant consumed.[1]

Illustrative Performance Data

The following tables provide an example of comparative data that could be generated during a cross-validation study.

Table 1: Assay and Purity Comparison

MethodAssay (%)Purity by Area (%)
Titration 99.2N/A
HPLC N/A99.5
qNMR 99.3N/A

Table 2: Validation Summary

ParameterHPLCGC-MS (Derivatized)Titration
Linearity (r²) >0.999>0.998N/A
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.199.0 - 100.5
Precision (% RSD) < 1.0< 1.5< 0.5
LOD ~0.01%~0.005%N/A
LOQ ~0.03%~0.015%N/A

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Logical Relationship of Analytical Techniques

The choice of analytical method is often hierarchical, starting with highly specific methods for identification and impurity profiling, followed by simpler, more direct methods for routine assay.

LogicalRelationship cluster_primary Primary Characterization cluster_secondary Purity & Impurity Profiling cluster_tertiary Routine Assay NMR NMR (Structure Confirmation) HPLC HPLC (Purity, Impurities) NMR->HPLC Provides structural basis MS Mass Spectrometry (Molecular Weight) MS->HPLC Confirms identity of peaks Titration Titration (Bulk Assay) HPLC->Titration Orthogonal method for assay GCMS GC-MS (Volatile Impurities) GCMS->HPLC Complementary impurity profile

Caption: Logical flow of analytical method application.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of 2-Fluoro-6-hydroxyphenylboronic acid. Adherence to these protocols is crucial for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Operational Plan: Personal Protective Equipment (PPE)

When working with this compound, a thorough risk assessment should always precede handling. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

1. Eye and Face Protection:

  • Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • If there is a splash hazard, a face shield should be worn in addition to safety goggles.

2. Skin Protection:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][3][4] Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact.[2][3][4]

  • Body Protection: A laboratory coat or a chemical-resistant suit is required to protect against skin contact.[3] For larger quantities or in situations with a higher risk of exposure, impervious clothing should be considered.[1]

3. Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][5]

  • If a fume hood is not available or if dust formation is likely, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) is necessary.[2] For higher levels of protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[2]

Quantitative Data Summary

For quick reference, the following table summarizes the key safety information and exposure recommendations.

ParameterRecommendationSource
Eye Protection Chemical safety goggles (EN 166/NIOSH approved)[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)[2][3][4]
Respiratory Protection Use in a fume hood or wear a NIOSH-approved respirator[2][5]
Skin Protection Laboratory coat or chemical-resistant suit[1][3]
Primary Hazards Skin irritation, serious eye irritation, respiratory tract irritation[6][7]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Initial Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_ventilation Is a certified chemical fume hood available? start->check_ventilation check_dust Is there a potential for dust generation? check_ventilation->check_dust Yes respirator Add Respirator (e.g., N95/P100) check_ventilation->respirator No base_ppe Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves check_dust->base_ppe No check_dust->respirator Yes full_face_shield Consider Full Face Shield check_dust->full_face_shield High splash potential proceed Proceed with Experiment base_ppe->proceed respirator->check_dust respirator->base_ppe full_face_shield->base_ppe

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • All waste containing this compound should be considered hazardous chemical waste.

2. Container Management:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[2][5]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

  • Where possible, recycling of the product or its container should be considered in consultation with the manufacturer.[8] If recycling is not feasible, the residue may be buried in an authorized landfill according to local regulations.[8]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.